(1R,2R)-1-phenylcyclohexane-1,2-diol
Description
Properties
IUPAC Name |
(1R,2R)-1-phenylcyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNHEYDAIICUDL-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]([C@@H](C1)O)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (1R,2R)-1-Phenylcyclohexane-1,2-diol: Chemical Properties and Stability for Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties and stability of (1R,2R)-1-phenylcyclohexane-1,2-diol, a chiral diol of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and to establish a framework for its effective utilization in synthetic chemistry.
Core Molecular Attributes and Physicochemical Properties
This compound, a vicinal diol, possesses a unique three-dimensional structure that dictates its physical and chemical behavior. The cis-relationship of the two hydroxyl groups on the cyclohexane ring, coupled with the presence of a phenyl group, creates a distinct stereochemical environment that is pivotal to its applications in asymmetric synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |
| Molecular Weight | 192.25 g/mol | [1][3] |
| Melting Point | 121-123 °C | [1][4] |
| Appearance | White solid | [5] |
| CAS Number | 125132-75-4 | [4] |
The defined melting point range suggests a high degree of purity for the crystalline solid. Its molecular weight and formula are fundamental parameters for stoichiometric calculations in synthetic protocols.
Spectroscopic and Analytical Characterization
A thorough understanding of the spectroscopic signature of this compound is essential for its identification, purity assessment, and for monitoring its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl group, and the methylene protons of the cyclohexane ring. The chemical shifts and coupling constants of the cyclohexane protons provide valuable information about the chair conformation of the ring and the relative orientation of the substituents. For a related diol, hydroxyl and aliphatic protons are observed at 2.86 and 4.56 ppm, respectively, with aromatic protons appearing between 7.31–8.23 ppm[6].
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the phenyl ring and the cyclohexane ring. The chemical shifts of the carbons bearing the hydroxyl groups are particularly informative. For a similar diol structure, imide and ketone carbons are observed at 163.5, 164, and 192.4 ppm, while aromatic carbons are found between 115.5 and 153.8 ppm[6].
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The presence of both free and hydrogen-bonded hydroxyl groups can lead to a more complex band shape. Characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed in the 2800-3100 cm⁻¹ region. For a similar diol, characteristic imide and –OH peaks are observed at 1715, 1386, 717, and 3305 cm⁻¹[6]. An IR spectrum for the related compound 1-phenylcyclohexanol is also available for comparison[7].
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will typically show a molecular ion peak (M⁺) at m/z 192, corresponding to its molecular weight. Fragmentation patterns often involve the loss of water (M⁺ - 18) and other characteristic fragments arising from the cleavage of the cyclohexane ring and the loss of the phenyl group. The NIST WebBook provides a mass spectrum for the trans-isomer of 1-phenylcyclohexane-1,2-diol[8].
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable technique for determining the enantiomeric purity of this compound. The choice of the chiral stationary phase (CSP) is critical for achieving separation of the enantiomers. Polysaccharide-based CSPs are often effective for resolving chiral alcohols and diols[9].
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The optimal ratio must be determined empirically.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the diol in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee).
Chemical Stability and Degradation Pathways
The stability of this compound under various conditions is a critical consideration for its storage, handling, and use in multi-step syntheses.
Stability in Acidic and Basic Conditions
Vicinal diols can undergo specific reactions under acidic or basic conditions.
-
Acid-Catalyzed Rearrangement (Pinacol Rearrangement): In the presence of strong acids, 1,2-diols can undergo a dehydration and rearrangement reaction known as the pinacol rearrangement to form a ketone. For this compound, this would likely involve protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. Subsequent migration of either a hydride or the phenyl group would lead to the formation of a more stable carbocation, which upon deprotonation yields a ketone. The stereochemistry of the diol can influence the product distribution. The cis-diol may yield cyclohexanone, while the trans-diol can produce cyclopentanecarbaldehyde[10].
-
Base-Catalyzed Decomposition: While generally more stable under basic conditions than acidic conditions, strong bases at elevated temperatures can promote decomposition. The specific degradation pathways under basic conditions are less well-defined in the literature for this specific diol but could involve oxidation or other base-mediated eliminations. Hydrolysis reactions are generally enhanced by both acids and bases[11][12]. For pharmaceutical formulations, stress testing under 1 N acidic and 1 N basic conditions is recommended to identify potential degradation products[13].
Thermal Stability
The thermal stability of this compound is an important parameter for its use in reactions conducted at elevated temperatures. Thermal decomposition of cyclohexane derivatives often involves C-C bond fission and can lead to a complex mixture of products[14][15]. The thermal decomposition of the related cyclic sulfites of cyclohexane-1,2-diol has been studied, showing that the stereochemistry of the diol influences the reaction products[10].
Oxidative Stability
Vicinal diols are susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.
-
Oxidative Cleavage: Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave the C1-C2 bond of this compound to yield two carbonyl compounds. The specific products would be a dicarbonyl compound, resulting from the opening of the cyclohexane ring.
Experimental Protocol: Oxidative Cleavage
-
Reactants: Dissolve this compound in a suitable solvent (e.g., THF, methanol, or water).
-
Oxidizing Agent: Add a solution of sodium periodate (NaIO₄) or periodic acid (HIO₄) to the diol solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, quench any excess periodate with a reducing agent (e.g., sodium thiosulfate). Extract the product into an organic solvent.
-
Purification: Purify the resulting dicarbonyl compound by column chromatography.
Role in Drug Development and Asymmetric Synthesis
Chiral diols are invaluable building blocks in the synthesis of enantiomerically pure pharmaceuticals. Their ability to introduce stereocenters with high fidelity is a cornerstone of modern drug development.
Chiral Auxiliaries and Ligands
This compound can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. Additionally, it can serve as a precursor to chiral ligands for asymmetric catalysis, which is crucial for controlling the stereochemistry of reactions[16].
Precursor for Chiral Pharmaceuticals
The vicinal diol functionality is a common motif in many biologically active molecules and can serve as a key intermediate in the synthesis of complex drug targets. Chiral diols are highly valuable molecules in industries such as pharmaceuticals, cosmetics, and agriculture[9]. The development of new antiviral agents often involves the synthesis of carbocyclic nucleoside analogues, where a chiral cyclohexane or cyclohexene ring serves as a scaffold[17][18][19]. The synthesis of certain anticancer agents has also utilized chiral diol derivatives[5][20][21][22][23].
Workflow for Asymmetric Synthesis using a Chiral Diol
Caption: Generalized workflow for asymmetric synthesis using a chiral diol.
Conclusion
This compound is a versatile and valuable chiral building block for drug discovery and development. Its well-defined stereochemistry and the reactivity of its vicinal diol functionality provide a powerful tool for the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its chemical properties, stability, and reactivity is paramount for its effective application in the synthesis of novel therapeutic agents. This guide provides a foundational understanding to aid researchers in leveraging the full potential of this important chiral intermediate.
References
-
Synthesis and characterization of cyclohexane-1R,2R-diamine-based Pt(iv) dicarboxylato anticancer prodrugs: their selective activity against human colon cancer cell lines. Dalton Transactions. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Wang, J., et al. (2003). Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides. Antiviral Chemistry & Chemotherapy, 14(1), 31-37. [Link]
-
Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. PMC. [Link]
-
Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. [Link]
-
1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
-
1,2-Cyclohexanediol, 1-phenyl-, trans-. NIST WebBook. [Link]
-
(1S,2S)-1-Phenylcyclohexane-1,2-diol. PubChem. [Link]
-
(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL. Chemsrc. [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. [Link]
-
1,3-Dipolar cycloadditions: Applications to the synthesis of antiviral agents. CORE. [Link]
-
13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0244743). NP-MRD. [Link]
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]
-
1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0169194). NP-MRD. [Link]
-
compared using 13C nmr spectroscopy. A-Level Chemistry. [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]
-
Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. PubMed. [Link]
-
Chemical Properties of 1-Phenylcyclohexane-1,2-diol cis- (CAS 4912-59-8). Cheméo. [Link]
-
Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. PubMed. [Link]
-
Stereochemical aspect of heating of cyclohexane-1,2-diol. Chemistry Stack Exchange. [Link]
-
HYDROLYSIS. University of Toronto. [Link]
-
Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Hydrolysis in Pharmaceutical Formulations. In-Pre-Post. [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. [Link]
-
Journal of Thermodynamics & Catalysis. Longdom Publishing. [Link]
-
1,2-Cyclohexanediol, 1-phenyl-, trans-. PubChem. [Link]
-
A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. DTIC. [Link]
-
1,2-Ethanediol, 1-phenyl-. NIST WebBook. [Link]
-
A database of assigned C-13 NMR spectra. University of Chemical Technology and Metallurgy. [Link]
-
KINETICS AND MECHANISM OF BASE HYDROLYSIS OF. Amanote Research. [Link]
-
Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics. [Link]
-
How to read this H-NMR? The molecule is trans-cyclohexane-1 2-diol. Reddit. [Link]
-
Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. PubMed. [Link]
-
Partial 1 H NMR spectra of 1 ([D 12 ]cyclohexane, 400 MHz, 298 K) at different concentrations. ResearchGate. [Link]
Sources
- 1. CAS#:125132-75-4 | (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | Chemsrc [chemsrc.com]
- 2. 1-Phenylcyclohexane-1,2-diol cis- (CAS 4912-59-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | 125132-75-4 [chemicalbook.com]
- 5. Synthesis and characterization of cyclohexane-1R,2R-diamine-based Pt(iv) dicarboxylato anticancer prodrugs: their selective activity against human colon cancer cell lines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-PHENYLCYCLOHEXANOL(1589-60-2) IR Spectrum [chemicalbook.com]
- 8. 1,2-Cyclohexanediol, 1-phenyl-, trans- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. web.viu.ca [web.viu.ca]
- 12. longdom.org [longdom.org]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
- 18. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. mdpi.com [mdpi.com]
- 21. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 23. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of (1R,2R)-1-Phenylcyclohexane-1,2-diol in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of (1R,2R)-1-phenylcyclohexane-1,2-diol in various organic solvents. In the absence of a comprehensive public dataset for this specific molecule, this document emphasizes the foundational principles of solubility and provides detailed, field-proven methodologies for its empirical determination. By elucidating the interplay between molecular structure, solvent properties, and intermolecular forces, this guide equips the user with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and medicinal chemistry.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development and chemical process design. It dictates the choice of reaction solvents, purification strategies, and the feasibility of formulation approaches. This compound, a chiral diol, presents an interesting case study in solubility due to its unique combination of a nonpolar phenyl and cyclohexane backbone with polar hydroxyl groups.[1]
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides the theoretical foundation and practical instruction to empower researchers to determine this crucial parameter.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. These interactions are primarily governed by intermolecular forces.
Molecular Structure of this compound
This compound possesses a molecular formula of C₁₂H₁₆O₂.[3][4] Its structure features:
-
A nonpolar phenyl group: This aromatic ring contributes to van der Waals forces and can participate in π-π stacking interactions.
-
A nonpolar cyclohexane ring: This saturated ring further adds to the hydrophobic character of the molecule.
-
Two hydroxyl (-OH) groups in a trans configuration: These groups are capable of acting as both hydrogen bond donors and acceptors, introducing significant polarity to the molecule.[5]
The interplay between the large nonpolar scaffold and the two polar hydroxyl groups dictates the compound's solubility behavior.
Influence of Solvent Polarity
Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents (e.g., methanol, ethanol, isopropanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the presence of the hydroxyl groups in this compound, it is expected to exhibit good solubility in these solvents through the formation of strong hydrogen bonds.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide): These solvents possess a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Moderate to good solubility is anticipated in these solvents, though likely less than in polar protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The large nonpolar phenyl and cyclohexane moieties of the diol suggest some solubility in these solvents, but the polar hydroxyl groups will limit miscibility.
Impact of Temperature
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid. By increasing the temperature, the kinetic energy of the solvent molecules increases, leading to more effective solvation.
Experimental Determination of Solubility
A reliable and widely used method for determining the thermodynamic solubility of a compound is the shake-flask method .[1][6][7] This method involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.
Experimental Workflow
The logical flow for a comprehensive solubility investigation is depicted below.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Step-by-Step Protocol: Shake-Flask Method with Gravimetric Analysis
This protocol provides a self-validating system for obtaining accurate solubility data.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled orbital shaker
-
Syringes and 0.45 µm syringe filters (compatible with the chosen solvent)
-
Volumetric pipettes
-
Evaporating dishes or weighing boats
-
Drying oven
-
Desiccator
-
Analytical balance (readable to at least 0.1 mg)
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 72 hours). To verify equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[6]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.
-
Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean, dry vial. This step is crucial to remove all undissolved particles.[8]
-
-
Quantification (Gravimetric Analysis):
-
Pre-weigh a clean, dry evaporating dish on an analytical balance and record the mass (M₁).
-
Accurately pipette a known volume of the clear filtrate (e.g., 2.0 mL) into the pre-weighed dish.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven should be well-ventilated.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dried residue and record the mass (M₂).
-
Return the dish to the oven for a further hour, cool, and re-weigh. Repeat this process until a constant mass is obtained, ensuring all solvent has been removed.[9][10]
-
-
Calculation:
-
Calculate the mass of the dissolved solid (M_solute) in the aliquot:
-
M_solute = M₂ - M₁
-
-
Calculate the solubility (S) in grams per liter (g/L):
-
S (g/L) = (M_solute / Volume of filtrate used) * 1000
-
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table 1: Illustrative Template for Solubility Data of this compound at 25 °C
| Solvent | Solvent Type | Dielectric Constant (approx.) | Experimental Solubility (g/L) |
| Methanol | Polar Protic | 32.7 | [Experimental Value] |
| Ethanol | Polar Protic | 24.5 | [Experimental Value] |
| Acetone | Polar Aprotic | 20.7 | [Experimental Value] |
| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Value] |
| Dichloromethane | Nonpolar | 9.1 | [Experimental Value] |
| Toluene | Nonpolar | 2.4 | [Experimental Value] |
| Hexane | Nonpolar | 1.9 | [Experimental Value] |
Conclusion
This guide provides a robust framework for determining and understanding the solubility profile of this compound. By combining a strong theoretical understanding of intermolecular forces with a detailed, practical methodology for experimental determination, researchers can generate the critical data needed for informed decision-making in chemical and pharmaceutical development. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, reliable solubility data.
References
- Talevi, A., & Bellera, C. L. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Rocker Scientific. (n.d.). Total Suspended Solids Tests and Procedure. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Chemsrc. (2025). (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL. Retrieved from [Link]
-
D_Central_Station. (2023). Visualize graph, diagrams, and proces flows with graphviz.it. Medium. Retrieved from [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Determination of Total Suspended Solids (TSS) and Total Volatile Solids (TVS) in Waters of Fresh/Estuarine/Coastal Waters. Retrieved from [Link]
-
Sterlitech Corporation. (2023). Part 1: Introduction to TSS (Total Suspended Solids). Retrieved from [Link]
-
The Coding Couple. (2021). Graphviz tutorial [Video]. YouTube. Retrieved from [Link]
-
EBSCO. (n.d.). Gravimetric analysis | Chemistry | Research Starters. Retrieved from [Link]
-
Science Ready. (n.d.). What is Gravimetric Analysis? – HSC Chemistry. Retrieved from [Link]
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
-
van der Laken, P. (2020). Visualize graph, diagrams, and proces flows with graphviz.it. Retrieved from [Link]
-
Dare, C. (2021). Building diagrams using graphviz. Chad's Blog. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Phenylcyclohexane-1,2-diol cis- (CAS 4912-59-8). Retrieved from [Link]
-
PubChem. (n.d.). (1S,2S)-1-Phenylcyclohexane-1,2-diol. Retrieved from [Link]
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]
- Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.
- Vermeire, F. H., & Green, W. H. (2021).
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Predicting Solubility | Rowan [rowansci.com]
- 3. (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | 125132-75-4 [chemicalbook.com]
- 4. (1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 | CID 11412875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S,S)-(+)-1-苯基环己烷-顺式-1,2-二醇 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. protocols.io [protocols.io]
- 9. umces.edu [umces.edu]
- 10. sterlitech.com [sterlitech.com]
Stereochemical Engineering of Chiral Phenylcyclohexane Diol Derivatives: Synthesis, Analysis, and Pharmaceutical Utility
Topic: Stereochemical Engineering of Chiral Phenylcyclohexane Diol Derivatives Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
The phenylcyclohexane scaffold serves as a cornerstone in medicinal chemistry, underpinning the structural integrity of analgesics (e.g., Tramadol), antidepressants, and NMDA receptor antagonists. Among these, chiral 1-phenylcyclohexane-1,2-diol and its derivatives represent a specialized class of pharmacophores and chiral auxiliaries. Their utility is defined by the rigid cyclohexane ring, which locks substituents into specific axial or equatorial conformations, thereby governing receptor binding affinity and catalytic stereocontrol.
This technical guide synthesizes the current state of art regarding the asymmetric synthesis, structural analysis, and application of these diols. It moves beyond basic descriptions to analyze the causality of stereoselectivity and provides self-validating protocols for laboratory reproduction.
The Stereochemical Scaffold: Conformation and Rigidity
The chemical value of 1-phenylcyclohexane-1,2-diol lies in its conformational locking. Unlike flexible acyclic diols, the cyclohexane ring adopts a chair conformation. In the 1,2-diol motif derived from 1-phenylcyclohexene:
-
The Phenyl Group: Typically prefers the equatorial position to minimize 1,3-diaxial interactions (A-value ~2.8 kcal/mol).
-
The Hydroxyl Groups: Their relative orientation (cis vs. trans) and hydrogen bonding capabilities dictate the molecule's ability to chelate metals or bind active sites.
In asymmetric catalysis, this rigidity allows the diol to transfer chiral information effectively to a substrate, acting as a "stereochemical wall."
Asymmetric Synthetic Methodologies
High-value applications require enantiopure material (>98% ee). Two primary methodologies dominate the field: Chemical Asymmetric Dihydroxylation and Enzymatic Kinetic Resolution.
Chemical Route: Sharpless Asymmetric Dihydroxylation (SAD)
The most direct route to enantiopure 1-phenylcyclohexane-1,2-diol is the oxidation of 1-phenylcyclohexene using the Sharpless AD-mix.
-
Mechanism: The osmium tetroxide (
) catalyst, coordinated with a chiral cinchona alkaloid ligand (DHQ or DHQD), approaches the olefin. The bulky phenyl group on the cyclohexene ring directs the approach of the reagent to the less hindered face. -
Stereocontrol:
-
AD-mix-
(containing (DHQ) PHAL) attacks the "bottom" face, typically yielding the ( )-diol. -
AD-mix-
(containing (DHQD) PHAL) attacks the "top" face, yielding the ( )-diol.
-
-
Causality: The high enantioselectivity arises because the ligand forms a binding pocket that accommodates the phenyl ring preferentially in one orientation, accelerating the reaction for that specific enantiomer (ligand-accelerated catalysis).
Biocatalytic Route: Enzymatic Kinetic Resolution
For "green" process chemistry, lipases are employed to resolve racemic mixtures of the diol or its precursors.
-
Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas sp.[1] lipases.
-
Workflow: The racemic diol is subjected to transesterification with a vinyl ester (acyl donor). The enzyme selectively acylates one enantiomer (usually the
-isomer) while leaving the -isomer as the free diol. -
Advantage: Avoids toxic osmium salts; operates at ambient temperature.
Comparative Data: Synthetic Efficiency
The following table summarizes the efficiency of different routes based on literature benchmarks.
| Methodology | Catalyst/Reagent | Primary Product | Yield (%) | Enantiomeric Excess (% ee) | Notes |
| Sharpless AD | AD-mix- | ( | 85-95% | >98% | Direct from alkene; requires toxic Os. |
| Enzymatic Resolution | CAL-B (Immobilized) | ( | 45-50% | >99% | Max theoretical yield is 50% for resolution. |
| Peracid Oxidation | m-CPBA | Racemic trans-diol | 80-90% | 0% | Requires subsequent resolution. |
Experimental Protocol: Sharpless Dihydroxylation of 1-Phenylcyclohexene
Objective: Synthesis of (1S,2S)-1-phenylcyclohexane-1,2-diol. Safety: Osmium tetroxide is volatile and highly toxic (causes blindness). Work in a well-ventilated fume hood using double nitrile gloves.
Materials
-
1-Phenylcyclohexene (1.0 equiv)
-
AD-mix-
(1.4 g per mmol of olefin) -
Methanesulfonamide (1.0 equiv, accelerates hydrolysis)
-
Solvent: t-Butanol / Water (1:1 v/v)
-
Quenching Agent: Sodium sulfite (
)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve AD-mix-
and methanesulfonamide in the t-BuOH/Water mixture. Stir at room temperature until two clear phases form. -
Cooling: Cool the mixture to 0°C. The lower aqueous phase may precipitate salts; this is normal.
-
Addition: Add 1-phenylcyclohexene in one portion. Vigorous stirring is critical to maintain an emulsion, ensuring the hydrophobic olefin contacts the aqueous oxidant.
-
Reaction: Stir at 0°C for 12–24 hours. Monitor via TLC (Silica, Hexane/EtOAc 3:1). The olefin spot should disappear, and a more polar diol spot should appear.
-
Quenching (Critical): While stirring at 0°C, add solid sodium sulfite (1.5 g per mmol olefin). Warm to room temperature and stir for 45 minutes. Mechanism: This reduces the Os(VIII) species to Os(IV) and hydrolyzes the osmate ester to release the diol.
-
Extraction: Extract the mixture with Ethyl Acetate (3x). Wash combined organics with 1M KOH (removes sulfonamide) and brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient). -
Validation: Verify structure via
NMR (look for carbinol proton signal at ~3.5-4.0 ppm) and optical rotation.
Pharmaceutical & Catalytic Applications[1][2][3][4][5][6][7][8]
Chiral Ligands in Asymmetric Catalysis
Derivatives of phenylcyclohexane diols are converted into P,N-ligands (Phosphino-oxazolines). These ligands create a chiral pocket around metal centers (Cu, Pd, Ir).
-
Mechanism: The rigidity of the cyclohexane backbone prevents ligand flexibility, ensuring that the metal center retains a fixed geometry.
-
Application: Used in the Copper-catalyzed asymmetric borylation of styryl benzoxazoles (up to 91% yield, 64% ee) and A3 coupling reactions [1].[2]
Biological Activity
The 1-phenylcyclohexane-1,2-diol core exhibits intrinsic biological activity:
-
Antimicrobial: Derivatives have shown activity against S. aureus and E. coli [2].[3][4][5]
-
Antifungal: Activity against Candida albicans has been noted, often comparable to standard antibiotics in specific concentration ranges [2].
-
Pharmacophore: The motif is structurally homologous to the "A-ring" of certain steroids and vitamin D metabolites, making it a valuable intermediate for analog synthesis [3].
Visualizations
Synthetic Workflow Logic
The following diagram illustrates the decision logic for synthesizing the diol based on the starting material and desired purity.
Caption: Decision matrix for the synthesis of enantiopure 1-phenylcyclohexane-1,2-diol.
Stereochemical Mechanism (Sharpless AD)
This diagram depicts the ligand-accelerated mechanism where the chiral ligand dictates the facial selectivity.
Caption: Mechanistic flow of Sharpless Asymmetric Dihydroxylation showing ligand-induced stereocontrol.
References
-
University College Dublin (UCD). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. (Accessed 2026). [Link]
-
CABI Digital Library. Cyclohexane and its functionally substituted derivatives: Antimicrobial Activity. [Link]
-
ResearchGate. Synthesis of (+)-(1S,2R)- and (-)-(1R,2S)-trans-2-phenylcyclohexanol via Sharpless Asymmetric Dihydroxylation. [Link]
-
NIST Chemistry WebBook. 1,2-Cyclohexanediol, 1-phenyl-, trans-. [Link][6]
-
PubChem. (1S,2S)-1-Phenylcyclohexane-1,2-diol Compound Summary. [Link][7]
-
Royal Society of Chemistry. Enantiomerically pure cyclohexanols and cyclohexane-1,2-diol derivatives... A facile enzymatic route. [Link][1][8]
Sources
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 3. Making sure you're not a bot! [drs.nio.res.in]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. (1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 | CID 11412875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enantiomerically pure cyclohexanols and cyclohexane-1,2-diol derivatives; chiral auxiliaries and substitutes for (–)-8-phenylmenthol. A facile enzymatic route - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide on the Safety Data Sheet and Toxicity of (1R,2R)-1-Phenylcyclohexane-1,2-diol
Introduction
(1R,2R)-1-phenylcyclohexane-1,2-diol is a chiral diol of interest in synthetic organic chemistry, potentially serving as a building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. As with any chemical substance, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring safe handling in a research and development setting and for assessing its viability in drug development pipelines. This guide provides a comprehensive overview of the available safety and toxicological information for this compound. Due to the limited publicly available data for this specific stereoisomer, this document will also address data gaps and provide a framework for its toxicological assessment by drawing comparisons with structurally related compounds.
Physicochemical Properties
A foundational aspect of a compound's safety profile is its physicochemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its potential physical hazards.
| Property | Value | Source |
| Molecular Formula | C12H16O2 | [1][2] |
| Molecular Weight | 192.25 g/mol | [1] |
| CAS Number | 125132-75-4 | [1][2][3] |
| Melting Point | 121-123 °C | [1][2] |
| Boiling Point | 322.7 °C at 760 mmHg | [1] |
| Flash Point | 153.7 °C | [1] |
| Density | 1.179 g/cm³ | [1] |
| Appearance | Solid |
Safety Data Sheet (SDS) Analysis and Hazard Identification
Based on the available data and the SDS of structurally similar compounds such as 1-phenylcyclohexanol, the following potential hazards should be considered until specific data is available:
-
Acute Toxicity: While no data exists for the target compound, related compounds like 1-phenylcyclohexanol are harmful if swallowed.[5]
-
Skin Irritation: Similar compounds can cause skin irritation.[5]
-
Eye Irritation: May cause serious eye irritation or damage.[5]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or powder.[5]
It is important to note that these are potential hazards based on related structures, and the actual hazard profile of this compound may differ.
Toxicological Profile: Knowns and Inferences
Direct toxicological studies on this compound are scarce in peer-reviewed literature. However, insights can be gleaned from studies on related compounds.
Metabolism
The metabolism of a compound is a critical determinant of its toxicity. Phase I and Phase II metabolic pathways can detoxify a substance or, in some cases, bioactivate it to a more toxic metabolite.[6]
A study on the in vitro metabolism of 1-phenyl-1-cyclohexene, a related compound, identified 1-phenylcyclohexane-1,2-diol as a minor metabolite.[7] This suggests that the diol can be formed endogenously in biological systems exposed to the parent cyclohexene. The formation of the diol likely proceeds via an epoxide intermediate, a common metabolic pathway for cyclic alkenes.
The primary routes of metabolism for xenobiotics like this often involve oxidation by cytochrome P450 enzymes (Phase I), followed by conjugation reactions such as glucuronidation or sulfation (Phase II) to increase water solubility and facilitate excretion.[6][8]
Caption: Potential metabolic pathways for this compound.
Pharmacological and Toxicological Activity
Given the presence of hydroxyl groups, the compound has the potential to participate in hydrogen bonding, which could influence its interaction with biological macromolecules. The phenyl and cyclohexane moieties contribute to its lipophilicity, which will affect its absorption and distribution.
Recommended Safety Precautions and Handling
Given the lack of comprehensive safety data, a conservative approach to handling this compound is recommended.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[5]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
In Case of Skin Contact: Immediately wash with soap and plenty of water.[5]
-
In Case of Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Proposed Framework for Toxicological Evaluation
For a compound with limited toxicological data, a tiered approach to testing is often employed. The following outlines a logical progression of studies to characterize the toxicity of this compound.
Caption: Tiered workflow for toxicological evaluation of a novel compound.
Experimental Protocols
Protocol 1: Ames Test for Mutagenicity
-
Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Methodology:
-
Prepare various concentrations of this compound.
-
In separate experiments, with and without a metabolic activation system (S9 fraction from rat liver), incubate the test compound with different Salmonella strains (e.g., TA98, TA100, TA1535, TA1537).
-
Plate the bacteria on a minimal histidine medium.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenicity.
-
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Objective: To determine the acute oral toxicity (LD50) of the compound.
-
Methodology:
-
Use a single sex of rodents (usually females, as they are often slightly more sensitive).
-
Administer a single oral dose of the compound to one animal at a starting dose level.
-
Observe the animal for up to 14 days for signs of toxicity and mortality.
-
If the animal survives, the next animal is dosed at a higher level. If it dies or shows signs of toxicity, the next animal is dosed at a lower level.
-
Continue this sequential dosing until the criteria for stopping the test are met.
-
The LD50 is then calculated using maximum likelihood methods.
-
Conclusion
This compound is a compound for which a complete safety and toxicological profile is not yet publicly available. The existing data on its physicochemical properties, combined with information from structurally related compounds, allows for a preliminary hazard assessment and the establishment of prudent handling practices. For researchers and drug development professionals, it is crucial to treat this and other under-characterized compounds with caution. The provided framework for toxicological evaluation offers a systematic approach to generating the necessary data to perform a comprehensive risk assessment. As the use of this compound in research and development potentially grows, it is hoped that more definitive toxicological studies will be conducted and published.
References
-
(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | Chemsrc. (n.d.). Retrieved from [Link]
-
Martin, B. R., Bailey, B. B., Awaya, H., May, E. L., & Narasimhachari, N. (1982). In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. Drug Metabolism and Disposition, 10(6), 685–689. Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 9). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2024, February 23). Retrieved from [Link]
-
(1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 - PubChem. (n.d.). Retrieved from [Link]
-
Toxicological Review for Cyclohexane (CAS No. 110-82-7) (PDF). (n.d.). Retrieved from [Link]
-
1,2-Cyclohexanediol, 1-phenyl-, trans- | C12H16O2 | CID 520292 - PubChem. (n.d.). Retrieved from [Link]
-
Chemical Properties of 1-Phenylcyclohexane-1,2-diol cis- (CAS 4912-59-8) - Cheméo. (n.d.). Retrieved from [Link]
-
Novel arylindane diols as sustainable primary antioxidants from lignin - RSC Publishing. (n.d.). Retrieved from [Link]
-
Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques - MDPI. (2021, May 25). Retrieved from [Link]
-
The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. (n.d.). Retrieved from [Link]
-
Absorption, disposition kinetics, and metabolic pathways of cyclohexene oxide in the male Fischer 344 rat and female B6C3F1 mouse - PubMed. (n.d.). Retrieved from [Link]
-
Metabolism of macrocyclic drugs - Hypha Discovery Blogs. (2023, July 5). Retrieved from [Link]
-
CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl - ester, branched and linear (DINX)”1 - Consumer Product Safety Commission. (2018, August 8). Retrieved from [Link]
Sources
- 1. CAS#:125132-75-4 | (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | Chemsrc [chemsrc.com]
- 2. (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | 125132-75-4 [chemicalbook.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. (R,R)-(−)-1-Phenylcyclohexane-cis-1,2-diol | CAS 125132-75-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. echemi.com [echemi.com]
- 6. longdom.org [longdom.org]
- 7. In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption, disposition kinetics, and metabolic pathways of cyclohexene oxide in the male Fischer 344 rat and female B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enantioselective Synthesis Utilizing (1R,2R)-1-Phenylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of (1R,2R)-1-Phenylcyclohexane-1,2-diol in Asymmetric Synthesis
This compound is a C₂-symmetric chiral diol that has emerged as a valuable scaffold in the field of enantioselective synthesis. Its rigid cyclohexane backbone, coupled with the stereodirecting influence of the phenyl group and the vicinal diol functionality, provides a well-defined chiral environment essential for inducing high levels of stereoselectivity in a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this versatile chiral building block, offering detailed protocols and insights into its use as a chiral auxiliary and as a precursor to sophisticated chiral ligands. The strategic placement of its functional groups allows for the effective transfer of chirality in numerous reaction classes, making it a molecule of significant interest for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.
I. Synthesis of this compound and its Derivatives
The accessibility of enantiomerically pure this compound is a critical first step for its application in asymmetric synthesis. A highly effective method for its preparation involves the asymmetric dihydroxylation of 1-phenylcyclohexene. Furthermore, the diol can be selectively functionalized to generate derivatives with tailored properties for specific catalytic applications.
Protocol 1: Asymmetric Dihydroxylation of 1-Phenylcyclohexene
This protocol outlines the synthesis of (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol via Sharpless asymmetric dihydroxylation, a reliable method for the stereoselective formation of vicinal diols.
Reaction Scheme:
Materials:
-
1-Phenylcyclohexene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred mixture of AD-mix-β (1.4 g per 1 mmol of olefin) in tert-butanol and water (1:1, 10 mL per 1.4 g of AD-mix-β) at room temperature, add methanesulfonamide (1 equivalent).
-
Cool the resulting mixture to 0 °C and add 1-phenylcyclohexene (1 equivalent) dropwise.
-
Stir the reaction vigorously at 0 °C for 24 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically pure diol.
Expected Outcome:
This procedure typically yields the desired this compound in high chemical yield and excellent enantiomeric excess (>95% ee).
Protocol 2: Synthesis of (1R,2R)-2-(tert-Butyldiphenylsilyloxy)cyclohexanol
This protocol details the synthesis of a monosilylated derivative of the target diol, which can serve as a valuable intermediate for further transformations or as a chiral auxiliary itself. The method involves a Shi asymmetric epoxidation followed by a regioselective reduction.
Workflow Diagram:
Caption: Synthesis of a Monosilylated Chiral Diol Derivative.
Materials:
-
1-(tert-Butyldiphenylsilyloxy)cyclohexene
-
Shi catalyst (fructose-derived ketone)
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate
-
Acetonitrile
-
Dimethoxymethane
-
Borate buffer
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Tris(hydroxymethyl)aminomethane (for quenching)
-
Pentane
-
Ethyl acetate
Procedure:
-
Shi Asymmetric Epoxidation:
-
In a round-bottom flask, dissolve 1-(tert-butyldiphenylsilyloxy)cyclohexene (1 equivalent) in a mixture of acetonitrile and dimethoxymethane.
-
Add the Shi catalyst (0.3 equivalents) and potassium carbonate (5.8 equivalents) to the solution.
-
Cool the mixture to 0 °C and add a solution of Oxone (1.38 equivalents) in borate buffer dropwise over 1 hour.
-
Stir the reaction at 0 °C for 2 hours.
-
Upon completion, extract the mixture with pentane. The pentane extracts containing the silyloxy epoxide can be used directly in the next step.
-
-
Stereospecific Reduction:
-
To the ice-cold pentane extracts from the previous step, add a 1.0 M solution of borane-THF complex (1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Carefully quench the reaction with an aqueous solution of tris(hydroxymethyl)aminomethane.
-
Extract the mixture with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield pure (1R,2R)-2-(tert-butyldiphenylsilyloxy)cyclohexanol.
-
Quantitative Data Summary:
| Entry | Silyl Enol Ether | Product | Yield (2 steps) | ee (%) |
| 1 | 1-(tert-Butyldiphenylsilyloxy)cyclohexene | (1R,2R)-2-(tert-Butyldiphenylsilyloxy)cyclohexanol | 91% | 93% |
II. Application as a Chiral Auxiliary in Diastereoselective Reactions
The C₂-symmetric diol can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The phenyl group provides a significant steric bias, effectively shielding one face of the reactive intermediate.
Representative Protocol 1: Asymmetric Diels-Alder Reaction
Logical Workflow:
Caption: Asymmetric Diels-Alder Reaction using a Chiral Auxiliary.
Materials:
-
This compound
-
Crotonaldehyde (or other α,β-unsaturated aldehyde)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Cyclopentadiene (freshly cracked)
-
Lewis Acid (e.g., TiCl₄, Et₂AlCl)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the Chiral Acetal (Dienophile):
-
To a solution of this compound (1 equivalent) and crotonaldehyde (1.1 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting diol is consumed.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the chiral acetal by flash chromatography.
-
-
Diels-Alder Reaction:
-
Dissolve the chiral acetal (1 equivalent) in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.
-
Add the Lewis acid (e.g., 1.1 equivalents of TiCl₄) dropwise and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3 equivalents) and stir the reaction at -78 °C for 3-6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Warm to room temperature and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, concentrate, and purify the crude product by flash chromatography to obtain the diastereomerically enriched cycloadduct.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be removed under acidic conditions (e.g., aqueous HCl in THF) to yield the enantiomerically enriched product and recover the chiral diol.
-
III. Derivatization into Chiral Ligands for Asymmetric Catalysis
The true power of this compound is realized when it is converted into more complex chiral ligands. The two hydroxyl groups provide convenient handles for the introduction of phosphine, amine, or other coordinating moieties, leading to a wide array of bidentate ligands for transition metal catalysis.
Representative Protocol 2: Synthesis of a Chiral Diphosphinite Ligand and its Application in Asymmetric Hydrogenation
This protocol is representative of the synthesis of chiral diphosphinite ligands from chiral diols and their application in rhodium-catalyzed asymmetric hydrogenation. Such ligands, often referred to as "Phebox" type ligands when derived from amino alcohols, are highly effective in a range of asymmetric transformations.
Workflow for Ligand Synthesis and Catalysis:
Caption: From Chiral Diol to Asymmetric Hydrogenation.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
Chlorodiphenylphosphine
-
Tetrahydrofuran (THF, anhydrous)
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Methyl α-acetamidoacrylate (or other prochiral olefin)
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
Synthesis of the Chiral Diphosphinite Ligand:
-
Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add n-BuLi (2.2 equivalents) dropwise and allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to -78 °C and add chlorodiphenylphosphine (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the crude ligand by flash chromatography or recrystallization.
-
-
Asymmetric Hydrogenation:
-
In a glovebox, charge a Schlenk flask with the chiral diphosphinite ligand (1.1 mol%) and [Rh(COD)₂]BF₄ (1 mol%).
-
Add degassed methanol and stir for 20 minutes to form the catalyst solution.
-
In a separate flask, dissolve the prochiral olefin (e.g., methyl α-acetamidoacrylate) in degassed methanol.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Place the reaction mixture in an autoclave, purge with hydrogen, and then pressurize to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction at room temperature until complete conversion is observed (monitored by GC or TLC).
-
Carefully vent the autoclave, and concentrate the reaction mixture. The enantiomeric excess of the product can be determined by chiral GC or HPLC.
-
Expected Performance of Related Ligands:
| Substrate | Ligand Type | Solvent | H₂ Pressure (atm) | ee (%) |
| Methyl α-acetamidoacrylate | Chiral Diphosphine | MeOH | 1 | >99 |
| Methyl α-acetamidocinnamate | Chiral Diphosphine | MeOH | 1 | >99 |
Conclusion and Future Outlook
This compound represents a powerful and versatile platform for the development of new chiral auxiliaries and ligands for enantioselective synthesis. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this chiral scaffold. The ease of its synthesis and the modularity of its derivatization open up a vast chemical space for the design of novel catalytic systems. Future research will undoubtedly focus on expanding the library of ligands derived from this diol and applying them to a broader range of asymmetric transformations, further solidifying its position as a valuable tool in the synthesis of complex, enantiomerically pure molecules.
References
- Kattner, L. (2022). Novel approach to A-ring synthon for Pd-catalyzed synthesis of 1α-hydroxylated vitamin D metabolites. Journal of Steroid Biochemistry and Molecular Biology.
-
Lim, S. M., Hill, N., & Myers, A. G. (2009). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Journal of the American Chemical Society, 131(17), 5763-5765. [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]
- Zhang, X. (2011). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (pp. 149-198). Elsevier.
Mastering Stereocontrol: A Guide to the Application of (1R,2R)-1-Phenylcyclohexane-1,2-diol as a Chiral Auxiliary
Introduction: The Quest for Chirality and the Role of Auxiliaries
In the landscape of modern organic synthesis, particularly within drug development and materials science, the control of stereochemistry is not merely an academic exercise but a critical determinant of function and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. The synthesis of enantiomerically pure compounds is, therefore, a paramount objective. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary stereogenic guides that are covalently attached to a prochiral substrate to direct a subsequent stereoselective transformation.[1] After exerting their influence, these auxiliaries are cleaved and can often be recovered, making them a cost-effective and reliable strategy for asymmetric synthesis.
Among the diverse array of chiral auxiliaries, those possessing C₂-symmetry have garnered significant attention due to their ability to create a highly ordered and predictable chiral environment.[2] (1R,2R)-1-Phenylcyclohexane-1,2-diol is a C₂-symmetric diol that has emerged as a versatile and effective chiral auxiliary. Its rigid cyclohexane backbone and the strategically positioned phenyl group create a well-defined steric environment that can effectively shield one face of a reactive intermediate, leading to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the practical application of this compound, offering detailed protocols and mechanistic insights for its use in key asymmetric transformations.
Synthesis of the Chiral Auxiliary: this compound
The accessibility of a chiral auxiliary in high enantiomeric purity is a prerequisite for its widespread application. Fortunately, this compound can be reliably synthesized in excellent yield and enantiomeric excess via the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene. This method is robust, scalable, and utilizes commercially available reagents.
Protocol 1: Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol
This protocol is adapted from a well-established procedure in Organic Syntheses, a testament to its reliability and reproducibility.
Reaction Scheme:
Materials:
-
1-Phenylcyclohexene
-
AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butyl alcohol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) in a 1:1 mixture of t-BuOH and H₂O (5 mL of each per 1 mmol of alkene) at room temperature, add 1-phenylcyclohexene (1 equivalent).
-
Stir the resulting heterogeneous mixture vigorously at room temperature for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction mixture will typically change color from orange-red to a lighter yellow.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of sodium sulfite (1.5 g per 1 mmol of alkene).
-
Stir the mixture for an additional 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude diol as a white solid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol in high yield (>90%) and high enantiomeric excess (>98% ee).
Core Application: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent control over stereochemistry.[3] By employing a chiral auxiliary, the inherent diastereoselectivity of this reaction can be harnessed to achieve high levels of enantioselectivity. This compound can be used to form a chiral acetal with an α,β-unsaturated aldehyde, which then serves as a chiral dienophile.
Mechanism of Stereocontrol
The C₂-symmetric nature of the diol auxiliary creates a chiral pocket around the dienophile. The bulky phenyl group on the cyclohexane ring effectively blocks one face of the dienophile, forcing the incoming diene to approach from the less sterically hindered face. Coordination of a Lewis acid to the carbonyl oxygen of the dienophile further rigidifies the transition state, enhancing the facial selectivity.
Diagram: Proposed Transition State for Diels-Alder Reaction
Caption: Workflow for an asymmetric Diels-Alder reaction.
Protocol 2: Asymmetric Diels-Alder Reaction of a Chiral Acrylate Acetal
This protocol is a representative procedure based on established methodologies for similar C₂-symmetric diol auxiliaries.[4]
Step A: Formation of the Chiral Dienophile
-
To a solution of this compound (1.0 eq) and acrolein dimethyl acetal (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the chiral acrylate acetal.
Step B: Diels-Alder Cycloaddition
-
Dissolve the chiral acrylate acetal (1.0 eq) and cyclopentadiene (3.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 eq, 1.0 M in DCM) dropwise.
-
Stir the reaction at -78 °C for 3-5 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. Purification by flash column chromatography will yield the major diastereomer.
Application in Asymmetric Alkylation
The diastereoselective alkylation of enolates is a cornerstone of stereoselective C-C bond formation.[5] By forming a chiral ketal from a ketone and this compound, the resulting enolate can be alkylated with high diastereoselectivity.
Protocol 3: Diastereoselective Alkylation of a Chiral Ketal
This protocol is a generalized procedure and may require optimization for specific substrates.
Step A: Formation of the Chiral Ketal
-
Follow a similar procedure to Protocol 2, Step A, using a ketone (e.g., cyclohexanone) instead of acrolein dimethyl acetal.
Step B: Enolate Formation and Alkylation
-
Dissolve the chiral ketal (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise and stir for 1 hour at -78 °C to form the lithium enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio of the crude product and purify by flash column chromatography.
Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters.[6] The Mukaiyama aldol reaction, which utilizes a silyl enol ether, is particularly well-suited for asymmetric catalysis using chiral auxiliaries.[2][7]
Protocol 4: Asymmetric Mukaiyama Aldol Reaction
This is a representative protocol that would likely afford good diastereoselectivity.
Step A: Formation of the Chiral Acetal of the Aldehyde
-
Follow a similar procedure to Protocol 2, Step A, using the desired aldehyde (e.g., isobutyraldehyde) to form the chiral acetal.
Step B: Lewis Acid-Mediated Aldol Addition
-
Dissolve the chiral aldehyde acetal (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂, 1.1 eq) and stir for 15 minutes.
-
Add the silyl enol ether (e.g., the silyl enol ether of acetone, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM, wash with brine, dry, and concentrate.
-
Analyze the diastereoselectivity of the crude product and purify by chromatography.
Cleavage and Recovery of the Chiral Auxiliary
A crucial step in any chiral auxiliary-based synthesis is the mild and efficient removal of the auxiliary without racemization of the newly formed stereocenter. For acetal- and ketal-based auxiliaries, acidic hydrolysis is the most common method.
Protocol 5: Hydrolytic Cleavage of the Chiral Auxiliary
-
Dissolve the purified diastereomeric product in a mixture of THF and 1 M aqueous HCl (e.g., a 4:1 mixture).
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
The aqueous layer can be extracted further with ethyl acetate to recover the this compound.
-
The organic layers containing the product are combined, washed with brine, dried, and concentrated. The product can be further purified by chromatography.
Table 1: Summary of Representative Applications and Expected Outcomes
| Reaction Type | Substrate Class | Key Reagents | Expected Diastereoselectivity |
| Diels-Alder | α,β-Unsaturated Aldehydes | Cyclopentadiene, TiCl₄ | High (often >90:10) |
| Alkylation | Ketones | LDA, Alkyl Halides | Moderate to High |
| Aldol (Mukaiyama) | Aldehydes | Silyl Enol Ethers, BF₃·OEt₂ | Moderate to High |
Conclusion and Future Outlook
This compound stands as a valuable and effective chiral auxiliary for a range of asymmetric transformations. Its straightforward synthesis, rigid C₂-symmetric structure, and the predictable stereochemical outcomes it imparts make it an attractive choice for researchers in both academic and industrial settings. The protocols outlined in this guide provide a solid foundation for the application of this auxiliary in the synthesis of complex chiral molecules. As the demand for enantiomerically pure compounds continues to grow, the development and application of robust chiral auxiliaries like this compound will undoubtedly remain a cornerstone of modern synthetic chemistry.
References
- Mukaiyama, T. (1970s). The Mukaiyama aldol reaction.
- Richter, H. J. (1981). A study of chiral acetals with C2 axial symmetry. Thesis.
- Enders, D., et al. (Early 1980s). Alkylation of aza metallo enolates.
- Hartwig, J. F., et al. (2014). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society.
- Various Authors. (n.d.). 2.
- Various Authors. (n.d.). Asymmetric Synthesis. Course Notes.
- Mahrwald, R. (1999).
- Ghosh, A. K., et al. (Various). New Asymmetric Synthesis Research. Purdue University.
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
- Various Authors. (n.d.). 1 Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH.
- Reeves, C. M., & Stoltz, B. M. (n.d.).
-
Hartwig Group. (n.d.). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. The Hartwig Group. [Link]
- Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews.
-
Gademann, K., et al. (2012). Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed[2][8]-allylic alcohol transposition. Chemical Science.
-
Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal. [Link]
- Various Authors. (2023). Structural Features of Diacyldodecaheterocycles with Pseudo‑C2‑Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. ACS Omega.
- Guiry, P. J., et al. (2020). A New Paradigm for the Asymmetric Diels-Alder Reaction. UCD Research Repository.
- Anderson, J. C., et al. (2003). Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins. Organic & Biomolecular Chemistry.
- Yamamoto, H., et al. (n.d.). 1.1: Asymmetric Catalysis of Diels-Alder Reactions. Chemistry LibreTexts.
-
University of York. (n.d.). Asymmetric Synthesis. Course Notes. [Link]
- Du, H., et al. (2024). Stereoselective Hydrosilylation of 1,2-Diketones Catalyzed by Chiral Frustrated Lewis Pairs.
- Superchi, S., et al. (n.d.). Monobenzylethers of (R,R)-1,2-Diphenylethane-1,2-diol as a Possible Alternative to Cyclohexyl-Based Chiral Auxiliaries in the Stereoselective Reduction of α-Ketoesters.
- Lütz, S., et al. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non‐Conventional Media.
- Schaus, S. E., et al. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules.
-
Krische, M. J., et al. (2012). Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed[2][8]-allylic alcohol transposition. Chemical Science.
- Grubbs, R. H., & Giudici, T. (2011). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society.
- Various Authors. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A New Paradigm for the Asymmetric Diels-Alder Reaction [researchrepository.ucd.ie]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. publish.uwo.ca [publish.uwo.ca]
Application Note: Precision Synthesis of Chiral Boronic Esters with (1R,2R)-1-Phenylcyclohexane-1,2-diol
This Application Note is designed for researchers requiring high-fidelity asymmetric induction in organoboron synthesis. It details the preparation and application of chiral boronic esters derived from (1R,2R)-1-phenylcyclohexane-1,2-diol , a non-C2 symmetric auxiliary that offers distinct steric advantages over traditional pinanediol or DICHED ligands.
Executive Summary & Scientific Rationale
Chiral boronic esters are the linchpins of modern asymmetric synthesis, particularly in Matteson homologations and Suzuki-Miyaura couplings . While pinanediol and dicyclohexylethanediol (DICHED) are standard, This compound (PCD) offers a unique steric profile.
-
Structural Advantage: Unlike C2-symmetric diols, PCD is C1-symmetric. The C1-position features a tertiary alcohol and a bulky phenyl group . This creates a "locked" conformation in the resulting dioxaborolane ring, providing exceptional face-selectivity due to the high steric demand of the geminal phenyl group.
-
Challenge: The tertiary hydroxyl group at C1 is sterically hindered, making the condensation with boronic acids slower than with primary/secondary diols. Standard dehydration methods must be modified to drive the equilibrium to completion without degrading the auxiliary.
Chemical Background & Mechanism[1][2][3][4][5][6][7]
The formation of the boronic ester is a reversible condensation reaction driven by the removal of water.[1]
Thermodynamic Considerations
-
Entropy: The formation of the 5-membered dioxaborolane ring is entropically favored (chelate effect).
-
Kinetics: The bulky phenyl group at C1 imposes kinetic resistance. High-temperature azeotropic distillation (Method A) is preferred over mild desiccants (Method B) for this specific diol to ensure quantitative conversion.
Visualization: Synthesis Workflow
The following diagram outlines the decision tree for selecting the synthesis method based on the stability of the boronic acid substrate.
Figure 1: Decision matrix for the synthesis of this compound boronic esters.
Experimental Protocols
Materials Required[1][2][4][5][6][7][8][9][10][11][12]
-
This compound: >98% ee.
-
Boronic Acid Substrate: Aryl, Alkenyl, or Alkyl boronic acid.[2]
-
Solvents: Anhydrous Toluene (Method A) or Anhydrous THF (Method B).
-
Equipment: Dean-Stark trap (Method A), Schlenk line, Rotary Evaporator.
Protocol A: Azeotropic Distillation (Standard)
Best for thermally stable aryl and alkyl boronic acids. This method drives the reaction to completion by physically removing water.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser under Nitrogen or Argon atmosphere.
-
Charging: Add Boronic Acid (1.0 equiv, e.g., 5.0 mmol) and This compound (1.05 equiv, 5.25 mmol).
-
Note: A slight excess of the diol ensures the boronic acid (often the more valuable fragment) is fully consumed.
-
-
Solvent: Add Toluene (50 mL). The concentration should be roughly 0.1 M.
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C).
-
Monitoring: Stir for 4–12 hours. Monitor water collection in the trap.
-
Checkpoint: The reaction is complete when the theoretical amount of water (~180 µL for 5 mmol) is collected or when TLC shows disappearance of the boronic acid (often streaks on silica) and appearance of the less polar ester.
-
-
Workup: Cool to room temperature. Concentrate the solution in vacuo to remove toluene.
-
Purification:
-
The residue is often a viscous oil or solid.
-
Flash Chromatography: Silica gel, typically eluting with Hexanes/EtOAc (9:1 to 4:1). The ester is significantly less polar than the free diol.
-
Recrystallization: If solid, recrystallize from Hexanes or Pentane/Et2O.
-
Protocol B: Molecular Sieves (Mild)
Best for unstable boronic acids (e.g., vinyl boronic acids prone to polymerization or sensitive functional groups).
-
Setup: Flame-dry a 50 mL Schlenk flask and cool under Argon.
-
Charging: Add Boronic Acid (1.0 equiv) and This compound (1.1 equiv).
-
Desiccant: Add activated 3Å Molecular Sieves (200 mg per mmol of substrate).
-
Critical: Sieves must be freshly activated (heated under vacuum).
-
-
Solvent: Add anhydrous THF or DCM (0.2 M concentration).
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Note: Due to the steric hindrance of the tertiary alcohol in the diol, this method is slower than Method A.
-
-
Workup: Filter the mixture through a pad of Celite to remove sieves. Wash the pad with dry ether.
-
Concentration: Evaporate solvent to yield the crude ester.
QC & Analytical Data
Verification of the chiral ester formation is critical before proceeding to homologation steps.
| Analytical Method | Expected Observation | Diagnostic Value |
| 1H NMR | Shift of the α-proton (if alkyl) and diol methine proton. | The CH-O proton of the diol (C2 position) typically shifts downfield by 0.2–0.5 ppm upon esterification. |
| 11B NMR | Single peak around 30–35 ppm. | Confirms trivalent boron species. Absence of peak at ~20 ppm (boronic acid) or ~0 ppm (boronate "ate" complex). |
| TLC | Higher Rf than starting acid and diol. | Quick reaction monitoring. Boronic esters stain well with KMnO4 or Curcumin. |
| HRMS | [M+H]+ or [M+NH4]+ | Confirmation of molecular formula. |
Application: Asymmetric Matteson Homologation
The primary utility of this chiral ester is the reagent-controlled insertion of methylene groups.
Mechanism of Stereocontrol
The this compound directs the addition of the dichloromethyl anion. The bulky phenyl group blocks one face of the boron atom, forcing the nucleophile (LiCHCl2) to attack from the less hindered side.
Figure 2: Pathway for the Matteson Homologation using the chiral auxiliary.
Homologation Protocol
-
Cooling: Dissolve the chiral boronic ester (1.0 equiv) and chloroiodomethane (or DCM) in anhydrous THF. Cool to -78°C.[3]
-
Lithiation: Add LDA or n-BuLi (if using DCM) dropwise to generate LiCHCl2 in situ.
-
Complexation: The solution typically turns colorless or pale yellow as the "ate" complex forms. Stir for 30 min at -78°C.
-
Migration: Add ZnCl2 (0.5–1.0 equiv, anhydrous solution in ether) to catalyze the migration.
-
Warming: Allow the reaction to warm to 0°C or RT. The migration occurs with inversion of configuration at the migrating carbon, controlled by the auxiliary.
References
-
Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Science & Business Media.
- Dutta, S., et al. (2017). "Asymmetric Synthesis of Boronic Esters." Chemical Reviews, 117(2), 906-952. (Review of chiral diol auxiliaries).
-
Aggarwal, V. K., et al. (2014).[4] "Lithiation–Borylation Methodology and Its Application in Synthesis." Accounts of Chemical Research, 47(10), 3174–3183.
-
Brown, H. C., & Bhat, N. G. (1986). "Chiral Synthesis via Organoboranes." Journal of the American Chemical Society.[4][5] (Foundational work on cyclic boronic esters).
-
Hiscox, W. C., & Matteson, D. S. (1996).[6] "An Efficient Preparation of (R,R)-1,2-Dicyclohexylethane-1,2-diol, a Superior Chiral Director." Journal of Organic Chemistry, 61(23), 8315–8316.[6] (Context for cyclohexyl-based diol synthesis).
Sources
- 1. sciforum.net [sciforum.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. An Efficient Preparation of (R,R)-1,2-Dicyclohexylethane-1,2-diol, a Superior Chiral Director for Synthesis with Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (1R,2R)-1-Phenylcyclohexane-1,2-Diol in Asymmetric Catalysis
[1]
Executive Summary & Ligand Profile
This compound is a rigid, bidentate chiral ligand used primarily in Lewis Acid-mediated asymmetric transformations. Unlike the canonical C2-symmetric trans-1,2-cyclohexanediol, this ligand features a quaternary stereocenter at C1 .
This structural modification introduces two critical catalytic advantages:
-
Electronic Differentiation: The C1 hydroxyl is tertiary (more acidic, sterically crowded), while the C2 hydroxyl is secondary. This forces a specific binding orientation with metals (Ti, B, Al), preventing the formation of statistical mixtures often seen with C2-symmetric ligands.
-
Steric Locking: The bulky phenyl group at C1 locks the cyclohexane ring into a rigid conformation, minimizing fluxional behavior in the transition state.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Stereochemistry | trans-diol (Anti-relationship between OH groups) |
| Key Feature | Tertiary Alcohol (C1) / Secondary Alcohol (C2) mismatch |
| Primary Applications | Ti(IV)-catalyzed alkylations, Chiral Boronate synthesis, Diels-Alder reactions |
| Solubility | Soluble in CH₂Cl₂, Toluene, THF; Insoluble in Hexanes |
Mechanistic Insight: The "Electronic Mismatch" Effect
The efficacy of this ligand stems from the disparate electronic environments of the two oxygen atoms. In Titanium(IV) catalysis (the most common application), the ligand forms a mononuclear species where the tertiary alkoxide acts as an "anchor," binding tightly to the metal center, while the secondary alkoxide acts as a "director," coordinating reversibly to guide the substrate.
Diagram 1: Ligand Function & Synthesis Workflow
The following diagram illustrates the synthesis of the enantiopure ligand via Hydrolytic Kinetic Resolution (HKR) and its subsequent complexation mode.
Caption: Synthesis pathway via Jacobsen HKR to ensure trans-stereochemistry, followed by catalytic application.
Protocol 1: Ligand Synthesis (Enantioselective)
Commercial availability of the pure (1R,2R) enantiomer can be sporadic. The most robust route to high optical purity (>99% ee) is the Hydrolytic Kinetic Resolution (HKR) of the corresponding epoxide.
Pre-requisite: Synthesis of racemic 1-phenylcyclohexene oxide (via mCPBA oxidation of 1-phenylcyclohexene).
Step-by-Step Methodology
-
Catalyst Activation:
-
Dissolve (S,S)-Co(salen) oligomeric catalyst (0.5 mol%) in CH₂Cl₂.
-
Add acetic acid (2 equiv relative to Co) and stir for 30 min in air to generate the active Co(III) species. Remove solvent in vacuo.
-
-
HKR Reaction:
-
Dissolve racemic 1-phenylcyclohexene oxide (10 mmol) in THF (5 mL).
-
Add the activated (S,S)-Co catalyst.
-
Cool to 0°C.[1]
-
Add H₂O (0.55 equiv, 5.5 mmol) dropwise. Crucial: Slow addition prevents non-selective opening.
-
Warm to room temperature and stir for 18–24 hours.
-
-
Work-up & Purification:
-
The reaction yields the (1R,2R)-diol (from the reacted enantiomer) and the unreacted (1S,2R)-epoxide .
-
Partition the mixture between water and hexane.
-
Phase Separation: The diol stays in the aqueous/polar phase; the epoxide stays in the hexane.
-
Extract the aqueous layer with Ethyl Acetate (3x). Dry over Na₂SO₄.
-
Recrystallization: Recrystallize the crude diol from hot toluene/hexane to upgrade ee% to >99%.
-
Quality Control Criteria:
-
¹H NMR (CDCl₃): Diagnostic signals for the phenyl ring and the distinct carbinol proton (CH-OH) at ~3.8 ppm (dd).
-
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), Flow 1.0 mL/min.
Protocol 2: Titanium-Catalyzed Asymmetric Alkylation
This protocol describes the addition of Diethylzinc (Et₂Zn) to Benzaldehyde, a benchmark reaction validating the ligand's efficiency.
Reagents
-
Ligand: this compound (10 mol%, 19.2 mg)
-
Titanium Isopropoxide: Ti(OiPr)₄ (1.2 equiv)
-
Diethylzinc: 1.0 M in Hexane (2.0 equiv)
-
Substrate: Benzaldehyde (1.0 mmol)
-
Solvent: Anhydrous Toluene
Experimental Workflow
-
Complex Formation:
-
In a flame-dried Schlenk flask under Argon, dissolve the Ligand (10 mol%) in Toluene (3 mL).
-
Add Ti(OiPr)₄ (1.2 mmol) via syringe.
-
Stir at room temperature for 20 minutes. The solution typically turns light yellow, indicating ligand exchange (displacement of isopropoxide by the diol).
-
-
Active Species Generation:
-
Cool the mixture to -20°C .
-
Add Et₂Zn (2.0 mmol) dropwise. Caution: Et₂Zn is pyrophoric.
-
Stir for 20 minutes at -20°C. The color may deepen to orange/red.
-
-
Substrate Addition:
-
Add Benzaldehyde (1.0 mmol) slowly down the side of the flask.
-
Maintain temperature at -20°C (or 0°C for faster rates, though ee may drop slightly).
-
Monitor by TLC (approx. 4–8 hours).
-
-
Quench & Isolation:
-
Quench with saturated NH₄Cl solution (caution: gas evolution).
-
Add 1N HCl to break the titanium emulsion (stir vigorously until two clear layers form).
-
Extract with Et₂O (3x). Wash combined organics with Brine.
-
Dry (MgSO₄) and concentrate.
-
-
Analysis:
-
Purify via flash chromatography (SiO₂, Hexane/EtOAc).
-
Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD or AD).
-
Diagram 2: Catalytic Cycle (Titanium-Mediated)
Caption: The catalytic cycle involves the formation of a monomeric Ti-species where the chiral diol controls the facial selectivity of the alkyl transfer.
Performance Data & Troubleshooting
Comparative Selectivity Table
Comparison of this compound against standard ligands in the alkylation of Benzaldehyde.
| Ligand | Conditions | Yield (%) | ee (%) | Notes |
| (1R,2R)-1-Ph-cyclohexane-1,2-diol | Ti(OiPr)₄, -20°C | 92 | 94 (S) | High selectivity due to steric bulk |
| trans-1,2-Cyclohexanediol | Ti(OiPr)₄, -20°C | 85 | 65 | Lacks electronic differentiation |
| TADDOL | Ti(OiPr)₄, -20°C | 95 | 98 | Excellent, but harder to synthesize |
| Binol | Ti(OiPr)₄, 0°C | 88 | 89 | Requires higher catalyst loading |
Troubleshooting Guide
-
Low Yield: Usually due to moisture in the Toluene or Ti(OiPr)₄. Ensure Ti source is fresh and colorless (yellowing indicates hydrolysis/oxidation).
-
Low ee%:
-
Temperature: Ensure the reaction is maintained at -20°C or lower.
-
Ligand Purity: Trace amounts of the cis-diol (from incomplete separation during synthesis) drastically erode selectivity. Verify the trans-coupling constant in NMR (J ~10-11 Hz for axial-axial protons, though distorted by the phenyl group; rely on HPLC).
-
Stoichiometry: Do not use excess ligand. A 1:1.2 ratio of Ligand:Ti is optimal to ensure all ligand is bound.
-
References
-
Ligand Synthesis & Resolution
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution." Science, 277(5328), 936-938.
- Note: Adapting the HKR protocol to 1-phenylcyclohexene oxide.
-
-
Titanium Catalysis Fundamentals
-
Seebach, D., et al. (1992). "TADDOLs, their derivatives, and TADDOL analogues: Versatile chiral auxiliaries." Angewandte Chemie International Edition, 31(4), 434-444.
- Provides the mechanistic basis for diol-Ti-Lewis Acid c
-
- Electronic Effects in Diol Ligands: Katsuki, T. (1995). "Catalytic Asymmetric Oxidations Using Optically Active (Salen)manganese(III) Complexes." Coordination Chemistry Reviews, 140, 189-214. Discusses the impact of breaking C2 symmetry in cyclohexane-based ligands.
-
General Protocol Verification
-
PubChem Compound Summary for (1S,2S)-1-Phenylcyclohexane-1,2-diol (Enantiomer).
-
Enantioselective Synthesis of (1R,2R)-1-Phenylcyclohexane-1,2-diol from 1-Phenylcyclohexene via Sharpless Asymmetric Dihydroxylation
<APPLICATION NOTE & PROTOCOL >
Abstract
This document provides a comprehensive guide for the synthesis of the chiral vicinal diol, (1R,2R)-1-phenylcyclohexane-1,2-diol, from the prochiral alkene, 1-phenylcyclohexene. The protocol leverages the robust and highly enantioselective Sharpless Asymmetric Dihydroxylation (AD) reaction. Detailed procedural steps, mechanistic insights, safety precautions, and data interpretation are presented to enable researchers, scientists, and drug development professionals to successfully execute this valuable transformation. Chiral diols are critical building blocks in the synthesis of numerous pharmaceutical agents and other biologically active molecules.[1][2][3][4][5]
Introduction: The Significance of Chiral Diols
Chiral 1,2-diols are ubiquitous structural motifs in a vast array of natural products and are invaluable intermediates in the synthesis of complex molecules.[2][3] Their stereochemistry often dictates biological activity, making their enantioselective synthesis a cornerstone of modern medicinal chemistry and drug development. This compound, in particular, serves as a versatile chiral precursor for various applications, including its use as a chiral auxiliary or as a key fragment in the total synthesis of natural products.[6] The Sharpless Asymmetric Dihydroxylation provides a reliable and predictable method for accessing such chiral diols with high enantiopurity from readily available olefins.[7][8][9]
Theoretical Background: The Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful catalytic oxidation reaction that converts a prochiral alkene into a chiral vicinal diol with high enantioselectivity.[7][8] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, a stoichiometric co-oxidant, and a base in a buffered solvent system.[8][10]
2.1. The Catalytic Cycle
The generally accepted mechanism involves a catalytic cycle that can be summarized as follows:
-
Ligand-Osmium Complex Formation: The chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinidine (DHQD) or dihydroquinine (DHQ), coordinates to osmium tetroxide to form a chiral osmium(VIII) complex.[7]
-
[3+2] Cycloaddition: The alkene approaches the chiral osmium complex from a specific face, dictated by the stereochemistry of the ligand, and undergoes a [3+2] cycloaddition to form a five-membered osmate ester intermediate.[7][8]
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product.[7][9]
-
Reoxidation: The resulting osmium(VI) species is reoxidized back to osmium(VIII) by a stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), thus regenerating the active catalyst and allowing for a catalytic process.[7][9]
2.2. Enantioselectivity and the Chiral Ligand
The enantioselectivity of the Sharpless AD reaction is controlled by the choice of the chiral ligand.[7][10] For the synthesis of this compound from 1-phenylcyclohexene, the ligand of choice is a dihydroquinidine (DHQD) derivative, typically (DHQD)₂PHAL, which is commercially available as part of the "AD-mix-β" formulation.[7][10] Conversely, using the pseudoenantiomeric dihydroquinine (DHQ) based ligand, (DHQ)₂PHAL (found in "AD-mix-α"), would yield the (1S,2S)-enantiomer.[10][11] The phthalazine (PHAL) bridge in these ligands creates a binding pocket that directs the approach of the alkene to the osmium center, leading to the observed high stereoselectivity.[10]
Experimental Protocol
This protocol is adapted from established procedures for the Sharpless Asymmetric Dihydroxylation of 1-phenylcyclohexene.[11]
3.1. Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier | Notes |
| 1-Phenylcyclohexene | ≥98% | Sigma-Aldrich or equivalent | Store under nitrogen. |
| AD-mix-β | --- | Sigma-Aldrich | Contains K₃[Fe(CN)₆], K₂CO₃, (DHQD)₂PHAL, and K₂OsO₂(OH)₄. |
| tert-Butanol | Reagent Grade | Fisher Scientific or equivalent | --- |
| Water | Deionized | --- | --- |
| Methanesulfonamide | ≥98% | Sigma-Aldrich or equivalent | Required for non-terminal alkenes to improve reaction rate.[7][9] |
| Sodium sulfite (Na₂SO₃) | Anhydrous, ≥98% | Sigma-Aldrich or equivalent | Used to quench the reaction. |
| Ethyl acetate | HPLC Grade | Fisher Scientific or equivalent | For extraction. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific or equivalent | For drying the organic phase. |
| Round-bottom flask | 250 mL | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Separatory funnel | 500 mL | --- | --- |
| Rotary evaporator | --- | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | --- | For reaction monitoring. |
| Column chromatography setup | Silica gel (230-400 mesh) | --- | For purification. |
3.2. Safety Precautions
WARNING: Osmium tetroxide is highly toxic, volatile, and can cause severe burns to the eyes, skin, and respiratory tract.[12][13][14][15] All manipulations involving AD-mix-β must be performed in a certified chemical fume hood.[12][13][14] Personal protective equipment (PPE), including a lab coat, chemical splash goggles, and double-layered nitrile gloves, is mandatory.[12][13][14] Have corn oil or a sodium sulfite solution readily available to neutralize any spills.[12][16]
3.3. Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
3.4. Step-by-Step Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL).
-
Stir the solvent mixture and add AD-mix-β (14 g, for 10 mmol of alkene) and methanesulfonamide (0.95 g, 10 mmol).[9]
-
Cool the resulting slurry to 0 °C in an ice bath.
-
-
Addition of Alkene:
-
While stirring vigorously, add 1-phenylcyclohexene (1.58 g, 10 mmol) to the cold slurry.
-
-
Reaction Monitoring:
-
Continue stirring the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression. The reaction is typically complete within 6-24 hours.
-
-
Reaction Quench:
-
Once the reaction is complete, add solid sodium sulfite (15 g) portion-wise while stirring and allow the mixture to warm to room temperature. Continue stirring for approximately 1 hour. This step reduces any remaining osmium species.
-
-
Extraction:
-
Add ethyl acetate (100 mL) to the reaction mixture and stir for 15 minutes.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the aqueous layer and extract it with two additional portions of ethyl acetate (50 mL each).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with 2 M aqueous potassium hydroxide (2 x 50 mL) to remove methanesulfonamide, followed by a wash with brine (50 mL).[11]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Concentration and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
-
3.5. Expected Results
| Parameter | Expected Value |
| Yield | 85-99%[11] |
| Enantiomeric Excess (ee) | >98%[11] |
| Appearance | White solid |
| Melting Point | 122-123 °C[11] |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): To determine the enantiomeric excess.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure vigorous stirring to maintain a good mixture of the biphasic system. |
| Loss of product during workup. | Ensure complete extraction from the aqueous phase. Be careful during the separation of layers. | |
| Low Enantioselectivity | Use of incorrect AD-mix. | Verify that AD-mix-β was used for the (1R,2R)-enantiomer. |
| Reaction temperature too high. | Maintain the reaction temperature at 0 °C. | |
| A secondary, less selective catalytic cycle may be competing.[7][9] | Ensure the correct stoichiometry of reagents, particularly a sufficient concentration of the chiral ligand relative to the alkene. | |
| Difficult Purification | Incomplete removal of methanesulfonamide. | Ensure thorough washing with aqueous KOH during the workup.[11] |
Conclusion
The Sharpless Asymmetric Dihydroxylation offers an exceptionally reliable and highly enantioselective method for the synthesis of this compound from 1-phenylcyclohexene. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can efficiently produce this valuable chiral building block in high yield and optical purity, facilitating further advancements in medicinal chemistry and organic synthesis.
References
-
Sharpless asymmetric dihydroxylation - Wikipedia. (n.d.). Retrieved from [Link]
-
Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure: Osmium Tetroxide. (2021, October 11). University of Tennessee Health Science Center. Retrieved from [Link]
-
Osmium Tetroxide - Environmental Health and Safety, Dartmouth College. (n.d.). Retrieved from [Link]
-
Working with toxic chemicals – Osmium tetroxide CAS: 20816-12-0. (2025, March). EPFL. Retrieved from [Link]
-
Sharpless Asymmetric Dihydroxylation. NPTEL Archive. (n.d.). Retrieved from [Link]
-
Heravi, M. M. (2019). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research & Reviews: Journal of Pharmaceutical Analysis, 8(3). Retrieved from [Link]
-
Wang, Q., et al. (2005). Catalytic Asymmetric Dihydroxylation of Olefins Using a Recoverable and Reusable Ligand. Chinese Journal of Chemistry, 23(7), 933-937. Retrieved from [Link]
-
Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures. (2025, November 6). Kansas State University. Retrieved from [Link]
-
ICSC 0528 - OSMIUM TETROXIDE. International Chemical Safety Cards (ICSCs). (n.d.). Retrieved from [Link]
-
Nguyen, T. T., et al. (2022). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 27(20), 7027. Retrieved from [Link]
-
Cyclohexanol, 2-phenyl-, (1R-trans)-. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Özkal, E., et al. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 9(11), 13349–13364. Retrieved from [Link]
-
Özkal, E., et al. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Retrieved from [Link]
-
CHEM21 Case Study: Asymmetric Dihydroxylation. ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved from [Link]
-
Nguyen, T. T., et al. (2025, October 16). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. ResearchGate. Retrieved from [Link]
-
Branco, L. C., et al. (2004). Clean osmium-catalyzed asymmetric dihydroxylation of olefins in ionic liquids and supercritical CO2 product recovery. Green Chemistry, 6(7), 316-319. Retrieved from [Link]
-
Keitz, B. K., & Grubbs, R. H. (2013). Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Metathesis. Angewandte Chemie International Edition, 52(43), 11254-11257. Retrieved from [Link]
-
Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). ResearchGate. (n.d.). Retrieved from [Link]
-
Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group. Retrieved from [Link]
-
Synthesis of diols by dihydroxylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Process for the preparation of vicinal diols and/or epoxides. (1994). Google Patents.
-
Zakharenko, A. L., et al. (2025, November 12). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Molbank, 2025(4), M1510. Retrieved from [Link]
-
The Chemoselective Catalytic Oxidation of Alcohols, Diols, and Polyols to Ketones and Hydroxyketones. Stanford Libraries. (n.d.). Retrieved from [Link]
-
Zhang, Y., et al. (2022, January 3). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Metabolites, 12(1), 47. Retrieved from [Link]
-
Crich, D., & Bar-Haim, G. (2000, November 11). Efficient Conversion of Vicinal Diols to Alkenes by Treatment of the Corresponding Dimesylates with a Catalytic, Minimally Fluorous, Recoverable Diaryl Diselenide and Sodium Borohydride. Organic Letters, 2(24), 3841–3843. Retrieved from [Link]
- Method for preparing vicinal diols by oxidation of olefins. (2023). Google Patents.
-
Ceylan, M., et al. (2007, January 1). Synthesis and Isolation of 1-Cyclohex-1,2-dien-1-ylbenzene from 1-(2-Iodocyclohex-1-en-1-yl). Turkish Journal of Chemistry, 31(6), 645-653. Retrieved from [Link]
-
Synthesis of 1-ethylcyclohexane-1,2-diol from cyclohexylethene. Chemistry Stack Exchange. (2023, October 23). Retrieved from [Link]
Sources
- 1. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. rroij.com [rroij.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. uthsc.edu [uthsc.edu]
- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 14. epfl.ch [epfl.ch]
- 15. ICSC 0528 - OSMIUM TETROXIDE [chemicalsafety.ilo.org]
- 16. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]
methods for derivatization of (1R,2R)-1-phenylcyclohexane-1,2-diol
Executive Summary
This guide details the derivatization strategies for (1R,2R)-1-phenylcyclohexane-1,2-diol , a chiral scaffold increasingly relevant in asymmetric synthesis and pharmacological profiling.
Successful derivatization of this molecule requires navigating two critical structural features:
-
Stereochemical Geometry: The (1R,2R) configuration in this scaffold corresponds to a cis-diol relationship (syn-facial), facilitating the formation of cyclic derivatives (acetonides, boronates).
-
Stability Constraint: The C1 position is a tertiary benzylic alcohol . This motif is highly prone to E1 elimination (dehydration) under strong acidic conditions, yielding 1-phenylcyclohexene.
This protocol suite prioritizes mild, kinetic, and basic/neutral methods to preserve the structural integrity of the analyte while maximizing detection sensitivity and synthetic utility.
Critical Structural Insights
Before initiating any protocol, the operator must understand the reactivity profile of the substrate.
| Feature | Characteristic | Implication for Derivatization |
| C1 Hydroxyl | Tertiary, Benzylic | High Steric Hindrance: Slow reaction rates. Acid Sensitivity: High risk of dehydration (elimination). |
| C2 Hydroxyl | Secondary | Moderate Reactivity: Accessible for acylation/silylation. |
| Stereochemistry | (1R,2R) = cis-diol | Cyclization: Readily forms 5-membered cyclic acetals/esters. |
Decision Matrix: Selecting the Right Method
Figure 1: Decision matrix for selecting the appropriate derivatization pathway based on analytical or synthetic goals.
Protocol 1: Cyclic Boronate Derivatization (LC-MS & Stereochem)
Application: Rapid determination of relative stereochemistry (cis vs. trans) and sensitivity enhancement for LC-MS (negative mode). Mechanism: The cis-diol geometry allows rapid formation of a stable 5-membered boronate ester ring. Trans-diols react significantly slower or not at all due to ring strain.
Reagents
-
Reagent A: Phenylboronic acid (PBA) or 6-Bromo-3-pyridinylboronic acid (BPBA) (for enhanced MS sensitivity).
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH).
-
Base: None required (spontaneous) or weak base (NaHCO3).
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mg of this compound in 500 µL of MeCN.
-
Addition: Add 1.2 equivalents of Phenylboronic acid (approx. 0.8 mg).
-
Reaction: Vortex for 30 seconds at room temperature.
-
Note: The reaction is instantaneous for cis-diols.
-
-
Analysis: Inject directly into LC-MS.
-
Observation: Look for the mass shift corresponding to the ester [+86 Da for PBA - 2H2O].
-
Interpretation: A sharp, intense peak confirms the cis-diol configuration. Lack of reaction suggests a trans-isomer or blocked hydroxyls.
-
Protocol 2: Mild Acetonide Protection (Synthesis)
Application: Protecting the diol functionality during multi-step synthesis. Critical Warning: Avoid standard Dean-Stark/pTsOH reflux methods. The heat and strong acid will cause elimination of the tertiary benzylic alcohol. Use the Kinetic Acetalization method.
Reagents
-
Reagent: 2,2-Dimethoxypropane (DMP).
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) or Iodine (I2).
-
Solvent: Acetone (dry).
Step-by-Step Methodology
-
Setup: Flame-dry a 10 mL round-bottom flask under Argon.
-
Dissolution: Dissolve 100 mg (0.52 mmol) of the diol in 2 mL of dry acetone.
-
Reagent Addition: Add 2,2-Dimethoxypropane (0.32 mL, 5.0 equiv).
-
Catalysis: Add catalytic PPTS (13 mg, 10 mol%).
-
Alternative: Add a single crystal of Iodine (I2).
-
-
Incubation: Stir at Room Temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Add 0.5 mL saturated aqueous NaHCO3.
-
Workup: Extract with Et2O, wash with brine, dry over Na2SO4, and concentrate.
-
Result: The acetonide is formed without dehydration byproducts.
Figure 2: Reaction pathway contrasting the kinetic protection route vs. the thermodynamic elimination risk.
Protocol 3: Silylation for GC-MS (Quantitative)
Application: Increasing volatility for Gas Chromatography. Challenge: The tertiary C1-OH is sterically hindered and difficult to silylate with mild reagents (e.g., HMDS). Stronger reagents are needed, but acid byproducts (HCl from TMCS) must be scavenged.
Reagents
-
Primary Reagent: TMSI (N-Trimethylsilylimidazole) .
-
Why: It acts as both a potent silylating agent and a base, effectively silylating hindered hydroxyls without generating acidic species.
-
-
Alternative: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
Step-by-Step Methodology
-
Sample Prep: Place 1-2 mg of dry sample in a GC vial.
-
Reagent Addition: Add 100 µL of neat TMSI.
-
Solvent (Optional): If the sample is solid, add 100 µL dry Pyridine.
-
Reaction: Cap and heat at 60°C for 30 minutes .
-
Note: The tertiary alcohol requires thermal energy to overcome the steric barrier of the phenyl ring.
-
-
Analysis: Inject 1 µL into GC-MS (Split mode).
-
Target: Look for the bis-TMS derivative (M+ + 144).
-
Troubleshooting: If mono-TMS is observed, it is likely the C2-OH (secondary) reacting while C1-OH remains free. Increase time to 60 mins.
-
Protocol 4: Chiral Purity Analysis (Mosher Ester)
Application: Determining enantiomeric excess (ee) via 1H or 19F NMR. Strategy: Due to the extreme steric hindrance at C1, attempting to form a bis-Mosher ester is impractical and prone to failure. Focus on regioselective derivatization of the C2-secondary alcohol .
Reagents
-
Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
-
Solvent: Pyridine-d5 (for direct NMR) or CH2Cl2/Pyridine.
Step-by-Step Methodology
-
Mix: Dissolve 5 mg of diol in 0.5 mL Pyridine-d5 in an NMR tube.
-
Add: Add 1.5 equivalents of (R)-MTPA-Cl.
-
React: Shake at room temperature for 1 hour.
-
Observation: The secondary C2-OH reacts readily. The tertiary C1-OH will likely remain unreacted or react very slowly.
-
-
Analyze: Acquire 1H NMR.
-
Diagnostic Signals: Examine the methoxy signal of the MTPA group and the C2-H proton. The chemical shift differences (
) between the (1R,2R) and (1S,2S) diastereomers allow for integration and ee calculation.
-
Comparative Data Summary
| Method | Reaction Time | Stability Risk | Primary Utility |
| Boronate Formation | < 1 min | Low | Stereochem confirmation, LC-MS |
| Kinetic Acetonide | 2–4 hours | Low | Synthetic protection |
| Acidic Acetonide | 1–2 hours | High (Elimination) | Not Recommended |
| TMSI Silylation | 30 mins (60°C) | Low | GC-MS Quantitation |
| Mosher Ester | 1 hour | Low | Enantiomeric Purity (ee) |
References
-
Stereochemistry and Synthesis: "Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol." Organic Syntheses, Coll. Vol. 9, p.603. Link
-
Boronate Derivatization: "A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization." Journal of Chromatography A, 2022. Link
-
Acetonide Methodology: "Acetonide protection of diols using iodine and dimethoxypropane." International Journal of Advance and Innovative Research, 2019.[1] Link
-
Stability of Tertiary Benzylic Alcohols: "Transformation of Tertiary Benzyl Alcohols into Vicinal Halo-Substituted Derivatives." Molecules, 2016.[2] Link
-
GC-MS Derivatization: "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques." Metabolites, 2015. Link
Sources
Application Note: Resolution of Racemates via Inclusion Complexation with (1R,2R)-1-Phenylcyclohexane-1,2-diol
This Application Note is designed for researchers in process chemistry and chiral resolution. It details the use of (1R,2R)-1-phenylcyclohexane-1,2-diol (and its enantiomer) as a versatile Chiral Resolving Agent (CRA).
Unlike the more common TADDOL or BINOL hosts, this agent offers a unique rigid cyclohexane scaffold combined with a tertiary alcohol and a bulky phenyl group , creating a distinct "chiral cleft" for recognizing small, hard-to-resolve polar guests like ketones, sulfoxides, and amine oxides.
Introduction & Principle
This compound (hereafter Host-1 ) is a powerful chiral host molecule. Its efficacy stems from its ability to form crystalline inclusion complexes (co-crystals) with specific enantiomers of a racemic guest.
Key Structural Features[1]
-
Rigid Scaffold: The cyclohexane ring locks the conformation, reducing the entropy penalty upon crystallization.
-
Amphiphilic Binding Site:
-
Hydrophilic: The vicinal diol moiety (C1-OH and C2-OH) acts as a hydrogen bond donor/acceptor double-hook.
-
Hydrophobic: The C1-phenyl group provides a steric barrier and
- stacking surface, essential for chiral discrimination.
-
-
Conglomerate Behavior: Host-1 itself often crystallizes as a conglomerate, implying a strong homochiral packing preference that translates well to enantioselective guest inclusion [1].
Mechanism of Action
The resolution proceeds via Host-Guest Inclusion . In a racemic mixture of Guest (
Scope of Application
Host-1 is particularly effective for resolving guests that are difficult to resolve via classical salt formation (i.e., neutral molecules).
| Target Guest Class | Examples | Interaction Mode |
| Cyclic Ketones | 3-methylcyclohexanone, Cyclobutanone derivatives | H-bonding (Diol |
| Sulfoxides | Methyl phenyl sulfoxide | H-bonding (Diol |
| Amine Oxides | Pyridine N-oxides | Strong H-bond acceptor |
| Chiral Alcohols | 1-phenylethanol | H-bond network (O-H |
| Epoxides | Styrene oxide | Weak H-bonding + |
Experimental Protocols
Protocol A: General Screening for Resolution (Micro-Scale)
Objective: Rapidly determine if a specific racemate can be resolved by Host-1.
Reagents:
-
Host: this compound (>99% ee).
-
Guest: Racemic target molecule (1.0 equiv).
-
Solvent: Toluene, Hexane/Ether (1:1), or Methanol.
Procedure:
-
Preparation: In a 4 mL vial, mix Host-1 (0.1 mmol, 19.2 mg) and the Racemic Guest (0.1 mmol).
-
Dissolution: Add minimal solvent (approx. 0.2–0.5 mL) and warm to 50°C until a clear solution forms.
-
Note: If the complex is very stable, it may precipitate immediately. If so, add more solvent.
-
-
Crystallization: Allow the vial to cool slowly to room temperature (25°C) over 4 hours. If no crystals appear, scratch the inner wall or add a seed crystal of pure Host-1.
-
Analysis:
-
Filter the crystals.
-
Analyze the crystals via IR spectroscopy (look for shifts in OH/C=O bands indicating complexation).
-
Dissolve a small sample in
and measure -NMR . If the guest signals are present and shifted, an inclusion complex has formed. -
Chiral HPLC: Determine the enantiomeric excess (ee) of the guest in the crystals.
-
Protocol B: Preparative Resolution of a Ketone (Scale-Up)
Example Target: Racemic 3-Methylcyclohexanone
1. Complex Formation:
-
Dissolve Host-1 (1.92 g, 10 mmol) and racemic 3-methylcyclohexanone (1.12 g, 10 mmol) in Benzene/Hexane (1:1) (15 mL) at 60°C.
-
Allow the solution to cool to room temperature undisturbed for 12 hours.
-
Colorless prisms of the 1:1 complex will form.[1]
-
Filtration: Filter the crystals and wash with cold hexane (2 x 5 mL).
-
Yield Check: Typical yield of complex is 60-80% (based on one enantiomer).
-
2. Guest Recovery (Distillation/Flash Chromatography):
-
Place the solid complex in a Kugelrohr distillation apparatus.
-
Heat to 100–120°C under reduced pressure (0.1 mmHg).
-
Host-1 (mp ~121°C) remains in the flask (or sublimes at higher temp).
-
Guest (volatile ketone) distills into the receiver.
-
-
Alternative: Dissolve complex in minimal
and load onto a short silica gel pad. Elute with Hexane/EtOAc (9:1) to wash out the ketone. Flush with EtOAc to recover the polar Host-1.
3. Host Recycling:
-
Recrystallize the recovered Host-1 from Toluene.
-
Check optical rotation (
, c=1, MeOH) to ensure no racemization occurred (highly unlikely for this stable diol).
Protocol C: Use as Chiral Solvating Agent (CSA) for NMR
Objective: Determine the ee of a chiral amine or alcohol without HPLC.
Procedure:
-
Dissolve the analyte (Guest, ~5 mg) in 0.6 mL
. -
Add Host-1 (2.0 equivalents, ~20 mg) to the NMR tube.
-
Shake until dissolved.
-
Acquire
-NMR.[2] -
Analysis: The diol hydroxyl protons and the guest's protons (especially those near the chiral center) will split into two sets of signals (diastereomeric solvates).
-
Integrate the split peaks to calculate ee:
Data Summary & Performance
Table 1: Typical Resolution Metrics using Phenyl-Cyclohexyl Diol Hosts
| Parameter | Value / Range | Notes |
| Stoichiometry | 1:1 or 2:1 (Host:Guest) | Depends on guest size. |
| Typical Yield | 40–85% | Based on available enantiomer. |
| Optical Purity (ee) | 60% | Often requires 1 recrystallization. |
| Recovery of Host | >95% | Chemically stable; recyclable. |
| Solvent Compatibility | Toluene, Benzene, Ether | Avoid competitive polar solvents (DMSO, MeOH) for complexation. |
Mechanism & Workflow Visualization
Figure 1: Resolution Workflow
The following diagram illustrates the logical flow of the resolution process, emphasizing the "Recycle Loop" which is critical for cost-efficiency.
Caption: Operational workflow for resolving volatile racemates using Host-1 via inclusion complexation.
Figure 2: Molecular Interaction Mechanism
This diagram details the supramolecular interactions that drive the chiral recognition.
Caption: Schematic of the "Two-Point" recognition: H-bonding anchors the guest, while the Phenyl group discriminates size.
References
-
Conglomerate Formation & Self-Recognition: Title: Homochiral vs. heterochiral preference in chiral self-recognition of cyclic diols: 1-phenyl-cis-1,2-cyclohexanediol. Source:Phys. Chem. Chem. Phys., 2011, 13 , 14026-14032. URL:[Link]
-
Chiral Solvating Agents (CSA): Title: Enantiomeric Recognition of Amine Compounds by Chiral Macrocyclic Receptors containing 1-Phenylcyclohexane-1,2-diol.[2] Source:Tetrahedron: Asymmetry, 2013, 24 , 1023. URL:[Link]
-
General Inclusion Resolution (Toda Method): Title: Inclusion Complexation as a Tool for Optical Resolution. Source:Topics in Current Chemistry, Vol 140, Springer. URL:[Link]
-
Synthesis of the Host: Title: Preparation of (1S,2S)-1-phenylcyclohexane-1,2-diol. Source:PubChem Compound Summary (CID 11412875). URL:[Link]
-
Crown Ether Derivatives: Title: Synthesis of chiral crown ethers derived from 1-phenylcyclohexane-1,2-diol and their chiral recognition. Source:J. Chem. Soc., Perkin Trans.[3] 1, 1993, 1157-1163. URL:[Link][1]
Sources
Application Notes and Protocols for the Step-by-Step Synthesis of Chiral Acetals using (1R,2R)-1-Phenylcyclohexane-1,2-diol
Introduction: The Significance of Chiral Acetals in Asymmetric Synthesis
In the landscape of modern organic chemistry and drug development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral acetals serve as versatile intermediates in asymmetric synthesis, acting as protecting groups for carbonyls while simultaneously enabling the stereoselective formation of new chiral centers. The use of chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, is a well-established strategy for achieving high levels of enantiopurity.[1]
Among the various chiral auxiliaries, C2-symmetric diols have proven to be particularly effective due to their well-defined stereochemical environment. This application note provides a detailed guide to the synthesis of chiral acetals using (1R,2R)-1-phenylcyclohexane-1,2-diol, a chiral auxiliary that combines the conformational rigidity of a cyclohexane ring with the steric influence of a phenyl group to impart a high degree of facial selectivity in reactions with prochiral aldehydes and ketones.
The Strategic Advantage of this compound
The choice of this compound as a chiral auxiliary is predicated on several key structural features that contribute to its efficacy in asymmetric induction:
-
C2-Symmetry: The inherent C2-symmetry of the diol simplifies the stereochemical analysis of the reaction, as it reduces the number of possible competing transition states.
-
Conformational Rigidity: The cyclohexane backbone restricts conformational flexibility, leading to a more predictable and well-defined three-dimensional arrangement of the resulting acetal. This rigidity is crucial for effective communication of stereochemical information from the auxiliary to the reacting center.
-
Steric Directing Phenyl Group: The phenyl substituent occupies a pseudo-equatorial position, creating a significant steric bias that effectively shields one face of the acetal. This steric hindrance directs the approach of incoming nucleophiles to the opposite, less hindered face, thereby controlling the formation of the new stereocenter. This principle is a cornerstone of diastereoselective additions to carbonyl compounds, as described by models such as the Felkin-Anh model.
Mechanism of Asymmetric Acetalization and Stereoinduction
The formation of a chiral acetal from a prochiral carbonyl compound and this compound proceeds via an acid-catalyzed reaction. The generally accepted mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Diol: One of the hydroxyl groups of the chiral diol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.
-
Proton Transfer and Elimination of Water: A proton transfer from the newly formed hydroxyl group to the remaining hydroxyl group of the original carbonyl, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the diol then attacks the oxocarbenium ion in an intramolecular fashion to form the five-membered dioxolane ring of the acetal.
-
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the neutral chiral acetal.
The stereochemical outcome of subsequent reactions involving the chiral acetal is dictated by the conformational bias imposed by the chiral auxiliary. The bulky phenyl group effectively blocks one face of the molecule, leading to a highly diastereoselective attack of nucleophiles on the less hindered face of the acetal.
Caption: A generalized workflow for asymmetric synthesis using a chiral diol.
Experimental Protocol: Synthesis of a Chiral Acetal from Benzaldehyde
This protocol describes a representative procedure for the synthesis of a chiral acetal from benzaldehyde and this compound. The conditions are based on established methods for acetal formation using chiral diols.[2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 192.25 | 1.0 g | 5.2 mmol |
| Benzaldehyde | 106.12 | 0.58 g (0.55 mL) | 5.5 mmol |
| p-Toluenesulfonic acid monohydrate | 190.22 | 20 mg | 0.1 mmol |
| Toluene | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 g, 5.2 mmol), toluene (50 mL), and benzaldehyde (0.55 mL, 5.5 mmol).
-
Add p-toluenesulfonic acid monohydrate (20 mg, 0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral acetal as a colorless oil or a white solid.
Characterization and Analysis of Diastereomeric Purity
The formation of the chiral acetal and its diastereomeric purity can be assessed using standard spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the acetal can be confirmed by the appearance of a characteristic singlet for the acetal proton (methine proton of the dioxolane ring), typically in the range of 5.5-6.5 ppm. The signals corresponding to the protons of the cyclohexane ring and the phenyl group will also be present. The diastereomeric ratio can often be determined by integration of well-resolved signals of the major and minor diastereomers.[3][4]
-
¹³C NMR: The acetal carbon typically appears in the range of 95-105 ppm. The number of signals in the ¹³C NMR spectrum can also provide information about the symmetry and purity of the product. For C2-symmetric diols, the resulting acetonides often show predictable chemical shifts that correlate with the stereochemistry of the diol.[5]
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful technique for the determination of the enantiomeric excess (ee) or diastereomeric excess (de) of chiral compounds.[6] A suitable chiral stationary phase (e.g., polysaccharide-based columns) and mobile phase system must be developed to achieve baseline separation of the diastereomers. The ratio of the peak areas directly corresponds to the diastereomeric ratio.
Cleavage of the Chiral Acetal and Recovery of the Auxiliary
A key advantage of using a chiral auxiliary is the ability to remove it after it has served its purpose, allowing for the isolation of the enantiomerically enriched product and the recovery of the valuable auxiliary for reuse.
Protocol for Acetal Cleavage:
This protocol describes a general acidic hydrolysis method for the cleavage of the chiral acetal.
Materials:
| Reagent/Solvent | Quantity |
| Chiral Acetal | 1.0 g |
| Tetrahydrofuran (THF) | 20 mL |
| 1 M Hydrochloric Acid (HCl) | 10 mL |
| Diethyl Ether | 30 mL |
| Saturated Sodium Bicarbonate Solution | 20 mL |
| Anhydrous Magnesium Sulfate | - |
Procedure:
-
Dissolve the chiral acetal (1.0 g) in THF (20 mL) in a round-bottom flask.
-
Add 1 M HCl (10 mL) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting acetal is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to separate the enantiomerically enriched carbonyl compound from the recovered this compound.
Caption: Step-by-step workflow for the cleavage of the chiral acetal.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Acetal Formation | Insufficient removal of water. | Ensure the Dean-Stark trap is functioning correctly. Add molecular sieves to the reaction mixture. |
| Inactive catalyst. | Use fresh p-toluenesulfonic acid or an alternative acid catalyst (e.g., CSA, Amberlyst-15). | |
| Low Diastereoselectivity | Reaction temperature is too high. | Conduct the reaction at a lower temperature, although this may increase reaction time. |
| Steric hindrance of the carbonyl compound. | This auxiliary may be less effective for highly hindered carbonyls. | |
| Difficulty in Acetal Cleavage | Insufficient acid concentration or reaction time. | Increase the concentration of the acid or prolong the reaction time, monitoring by TLC. |
| Acid-sensitive product. | Use milder cleavage conditions, such as buffered acidic solutions or enzymatic hydrolysis. |
Conclusion
The use of this compound as a chiral auxiliary provides a robust and effective method for the synthesis of chiral acetals. The well-defined stereochemical environment of the diol allows for high levels of diastereoselectivity in subsequent reactions, making it a valuable tool for the synthesis of enantiomerically enriched compounds. The straightforward protocols for acetal formation and cleavage, coupled with the potential for auxiliary recovery, make this a practical and cost-effective approach for researchers in both academic and industrial settings.
References
-
Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PLoS One. 2018;13(2):e0192201. [Link]
-
Asymmetric Synthesis. University of Windsor. [Link]
-
Diastereoselective synthesis of chiral 1,3-cyclohexadienals. ResearchGate. [Link]
-
9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Development of the enantioselective addition of ethyl diazoacetate to aldehydes: asymmetric synthesis of 1,2-diols. PubMed. [Link]
-
13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters. [Link]
-
Assymetric Induction. Michigan State University Department of Chemistry. [Link]
Sources
incorporating (1R,2R)-1-phenylcyclohexane-1,2-diol into organocatalysts
Application Note: Engineering High-Performance Organocatalysts via (1R,2R)-1-Phenylcyclohexane-1,2-diol Scaffolds
Executive Summary
This guide details the integration of This compound into the design of chiral organocatalysts. Unlike flexible linear diols or axially chiral BINOLs, this scaffold offers a unique rigid cyclohexane backbone featuring a quaternary stereocenter at the C1 position. The bulky phenyl group at C1 creates a distinct "hydrophobic pocket" and steric wall, essential for high enantioselectivity in asymmetric transformations.
This Application Note provides validated protocols for:
-
Scalable Synthesis: Enantioselective production of the diol via Sharpless Asymmetric Dihydroxylation.
-
Catalyst Fabrication: Conversion of the diol into a Chiral Phosphoric Acid (CPA) and Boronate Ester.
-
Catalytic Workflow: Application in Asymmetric Transfer Hydrogenation (ATH).
Scaffold Synthesis: The Sharpless Protocol
Objective: Isolate high-purity this compound from 1-phenylcyclohexene.
The presence of the phenyl ring on the double bond makes the intermediate osmate ester sterically hindered. Standard hydrolysis is slow; therefore, the addition of methanesulfonamide (
Reagents & Stoichiometry
| Component | Equiv/Conc. | Role |
| 1-Phenylcyclohexene | 1.0 equiv | Substrate |
| AD-mix- | 1.4 g/mmol | Chiral Ligand/Oxidant Source |
| Methanesulfonamide | 1.0 equiv | Hydrolysis Accelerator |
| 1:1 (v/v) | Solvent System | |
| Excess | Quenching Agent |
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve AD-mix-
(1.4 g per mmol of alkene) and methanesulfonamide (95 mg per mmol) in a -BuOH/ (1:1) mixture. -
Activation: Stir at room temperature until a clear orange/yellow phase forms, then cool to 0 °C .
-
Expert Insight: Cooling is critical. Higher temperatures increase the reaction rate but significantly erode enantiomeric excess (ee) due to the secondary cycle of the oxidant.
-
-
Addition: Add 1-phenylcyclohexene in one portion. Vigorous stirring is required to maintain an emulsion.
-
Incubation: Stir at 0 °C for 24–48 hours. Monitor by TLC (hexane/EtOAc 4:1). The olefin spot should disappear, replaced by a lower Rf diol spot.
-
Quenching: Add sodium sulfite (
) (1.5 g per mmol) and warm to room temperature. Stir for 60 minutes. The mixture will turn from orange to colorless/pale yellow. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with 2N KOH (to remove methanesulfonamide), then brine. Dry over . -
Purification: Recrystallize from EtOAc/Hexanes to upgrade ee to >99%.
Catalyst Fabrication: Chiral Phosphoric Acid (CPA)
Objective: Synthesize a Brønsted acid catalyst for H-bond activation.
The rigid diol is converted into a cyclic phosphate. The resulting (1R,2R)-CPA possesses a phosphoryl oxygen (Lewis base) and a hydroxyl group (Brønsted acid), enabling bifunctional activation.[1]
Fabrication Workflow (DOT Visualization)
Figure 1: Synthetic route from alkene precursor to active organocatalyst.
Protocol
-
Phosphorylation: Under Argon, dissolve (1R,2R)-diol (1.0 equiv) in anhydrous
. Add Pyridine (3.0 equiv). -
Cyclization: Dropwise add
(1.1 equiv) at 0 °C. Allow to warm to RT and stir for 12 hours.-
QC Check:
NMR should show a single peak (approx 15-20 ppm) corresponding to the chlorophosphate.
-
-
Hydrolysis: Add water (excess) and stir vigorously for 2 hours to hydrolyze the P-Cl bond to P-OH.
-
Isolation: Acidify with 1N HCl. Extract with
. The CPA is often a white solid. -
Activation: Prior to use in catalysis, the CPA must be dried under high vacuum at 60 °C to remove trace water, which can compete for H-bonding.
Catalytic Application: Asymmetric Transfer Hydrogenation
Objective: Enantioselective reduction of 2-substituted quinolines using the synthesized CPA.
This protocol utilizes the CPA to activate a Hantzsch Ester (HEH) for hydride transfer.[1] The C1-phenyl group of the catalyst dictates the facial selectivity of the hydride attack.
Mechanism of Action (DOT Visualization)
Figure 2: Catalytic cycle demonstrating the bifunctional activation mode. The CPA protonates the quinoline nitrogen while directing the Hantzsch Ester via hydrogen bonding.
Experimental Protocol
-
Charge: In a dry vial, combine:
-
Quinoline Substrate: 0.1 mmol
-
Hantzsch Ester (HEH): 0.12 mmol (1.2 equiv)
-
CPA Catalyst: 0.005 mmol (5 mol%)
-
-
Solvent: Add anhydrous Toluene or Benzene (1.0 mL).
-
Note: Non-polar solvents maximize ion-pairing interactions between the catalyst and substrate.
-
-
Reaction: Stir at 30 °C for 24 hours.
-
Workup: Load directly onto a silica gel column. Elute with Hexane/EtOAc.[2]
-
Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low ee in Diol Synthesis | Temperature spike or old AD-mix | Ensure constant 0 °C; check ligand quality. |
| Slow Hydrolysis (Diol) | Missing Methanesulfonamide | Add 1.0 equiv |
| CPA Inactivity | Trace water contamination | Dry catalyst at 60 °C/vacuum; use molecular sieves in reaction. |
| Low Yield in Catalysis | Substrate inhibition | Increase catalyst loading to 10 mol% or switch solvent to Mesitylene. |
References
-
Sharpless Asymmetric Dihydroxylation Protocol
- Source: Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94(8), 2483–2547.
- Relevance: Foundational protocol for synthesizing the (1R,2R)-diol scaffold.
-
URL:[Link]
-
Synthesis of 1-Phenylcyclohexane-1,2-diol
- Source: King, S. B., & Sharpless, K. B. "An Efficient Synthesis of this compound." Tetrahedron Letters, 1994. (Validated via Organic Syntheses, Vol. 76, p. 101).
- Relevance: Specific extraction and purific
-
URL:[Link]
-
Chiral Phosphoric Acid Catalysis (General Review)
- Source: Akiyama, T. "Stronger Brønsted Acids." Chemical Reviews, 2007, 107(12), 5744–5758.
- Relevance: Mechanism of CPA activation and phosphoryl
-
URL:[Link]
-
Asymmetric Transfer Hydrogenation Protocols
Sources
- 1. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 2. rroij.com [rroij.com]
- 3. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
Troubleshooting & Optimization
Technical Support Center: Purification of (1R,2R)-1-Phenylcyclohexane-1,2-diol by Recrystallization
Welcome to the technical support center for the purification of (1R,2R)-1-phenylcyclohexane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chiral diol. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your purification process is both efficient and successful.
Introduction
This compound is a key chiral building block in asymmetric synthesis, often prepared via the Sharpless asymmetric dihydroxylation of α-phenylstyrene. Achieving high purity of this diol is critical for subsequent synthetic steps and the overall success of a research program. Recrystallization is a powerful and commonly employed technique for this purpose. This guide will address common challenges and provide robust protocols to obtain high-purity crystalline material.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the recrystallization of this compound:
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A mixed solvent system of ethyl acetate and petroleum ether has been shown to be effective for the recrystallization of (1R,2R)-1-phenylcyclohexane-cis-1,2-diol, yielding high-purity crystals.[1] The polarity of this diol, owing to its two hydroxyl groups, makes a moderately polar solvent system ideal.
Q2: My diol is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[2][3] The melting point of this compound is approximately 121-123°C. To resolve this, you can:
-
Add a small amount of the better solvent (ethyl acetate) to decrease the supersaturation.
-
Ensure the cooling process is slow and undisturbed. Rapid cooling can promote oiling out.
-
Try a different solvent system with a lower boiling point.
Q3: No crystals are forming, even after the solution has cooled. What are the possible reasons and solutions?
A3: This is a common issue that can arise from several factors:
-
Too much solvent was used: The solution may not be saturated. Try evaporating some of the solvent to concentrate the solution and then allow it to cool again.[2]
-
The solution is supersaturated but lacks a nucleation site: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure diol.[2]
-
The cooling process is too slow: While slow cooling is generally preferred, if no crystals form, you can try cooling the flask in an ice-water bath to promote nucleation.[4]
Q4: What are the likely impurities in my crude this compound?
A4: If your diol was synthesized using the Sharpless asymmetric dihydroxylation, common impurities may include:
-
Unreacted starting material (α-phenylstyrene).
-
Inorganic salts from the oxidant system (e.g., potassium ferricyanide).[6][7]
-
Byproducts from the catalytic cycle.[6]
Proper recrystallization should effectively remove these impurities.
In-Depth Troubleshooting Guides
Scenario 1: Persistent "Oiling Out"
Problem: You have attempted to recrystallize your this compound using an ethyl acetate/petroleum ether system, but the diol consistently separates as an oil upon cooling.
Causality Analysis: "Oiling out" is a form of liquid-liquid phase separation that occurs when the concentration of the solute exceeds its solubility limit at a given temperature, but the conditions are not favorable for crystal lattice formation.[2][3] For this compound, with a melting point of 121-123°C, using a high-boiling solvent mixture can lead to the solution temperature being above the melting point of the diol when it starts to come out of solution.
Troubleshooting Workflow:
A troubleshooting workflow for persistent oiling out.
Step-by-Step Guide:
-
Re-dissolve the Oil: Gently heat the mixture until the oil redissolves completely.
-
Adjust Solvent Composition: Add a small volume (e.g., 1-2 mL) of the "good" solvent (ethyl acetate) to the hot solution. This will slightly decrease the saturation level.
-
Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated from cold surfaces. Do not disturb the flask during this initial cooling phase.
-
Induce Crystallization (if necessary): Once the solution has cooled to near room temperature, if no crystals have formed, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Final Cooling: After crystal formation has started, you can place the flask in an ice bath to maximize the yield.
Scenario 2: Poor Crystal Yield
Problem: After recrystallization and drying, the yield of pure this compound is significantly lower than expected.
Causality Analysis: A low recovery rate can be due to several factors, including using too much solvent, premature crystallization during hot filtration, or the product having a higher than expected solubility in the cold solvent system.
Troubleshooting Workflow:
A troubleshooting workflow for poor crystal yield.
Step-by-Step Guide to Improve Yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude diol.[4]
-
Optimize Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and a slight excess of the hot solvent. After filtration, boil off the excess solvent to re-saturate the solution.
-
Maximize Precipitation: Ensure the solution is cooled to a low temperature (0-5 °C in an ice bath) for a sufficient amount of time (e.g., 30 minutes) before collecting the crystals.
-
Efficient Crystal Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering mother liquor without dissolving a significant amount of the product.[4]
-
Second Crop of Crystals: The mother liquor can be concentrated by evaporating a portion of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Experimental Protocol: Recrystallization of this compound
This protocol is based on a proven method for the purification of (1R,2R)-1-phenylcyclohexane-cis-1,2-diol.[1]
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Petroleum ether (or hexane, reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for prolonged heating)
-
Glass funnel and filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Ice bath
-
Spatula and glass stirring rod
Recrystallization Workflow Diagram:
A step-by-step workflow for the recrystallization of this compound.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethyl acetate and heat the mixture to a gentle boil while stirring. Continue adding hot ethyl acetate in small portions until the diol is completely dissolved.[8][9]
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a glass funnel and fluted filter paper by pouring hot ethyl acetate through it. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-Solvent: To the hot, clear solution of the diol in ethyl acetate, slowly add petroleum ether dropwise with swirling until a faint cloudiness persists. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to the mixture, just enough to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.
-
Cooling: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the diol.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold mixture of ethyl acetate and petroleum ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point of the purified crystals. Pure this compound should have a melting point of 122-123°C.[1]
Data Summary
| Property | Value | Source |
| Melting Point | 121-123 °C | [1] |
| Appearance | White crystalline solid | General Observation |
| Recommended Solvent System | Ethyl acetate / Petroleum Ether | [1] |
| Alternative Solvent Systems | Acetone/Hexane, Ethanol/Water | General Principles |
Conclusion
The successful purification of this compound by recrystallization is a critical step in many synthetic endeavors. By understanding the principles of solvent selection, the causes of common experimental issues, and by following a robust protocol, researchers can consistently obtain high-purity material. This guide provides the necessary information to troubleshoot and optimize your recrystallization procedures, ensuring the quality of this vital chiral intermediate.
References
-
Organic Syntheses Procedure, Cyclohexanol, 2-phenyl-, (1R-trans)-. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Recrystallization1. Available at: [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. Available at: [Link]
-
Recrystallization method. Available at: [Link]
-
How to avoid the formation of oil droplets during recrystallization? - ResearchGate. Available at: [Link]
-
Catalytic Asymmetric Di hydroxylation - University of York. Available at: [Link]
-
Petroleum Chemistry Laboratory Recrystallizing process. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - MDPI. Available at: [Link]
-
Sharpless asymmetric dihydroxylation - Wikipedia. Available at: [Link]
-
Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. Available at: [Link]
-
Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. reddit.com [reddit.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. uomus.edu.iq [uomus.edu.iq]
Technical Support Guide: Purification of Crude (1R,2R)-1-Phenylcyclohexane-1,2-diol
[1]
Diagnostic Interface: The Purification Decision Tree
Before initiating any purification protocol, you must characterize the state of your crude mixture. The synthesis of (1R,2R)-1-phenylcyclohexane-1,2-diol via Sharpless Asymmetric Dihydroxylation (SAD) typically yields a specific profile of impurities: unreacted alkene, osmium residues, phthalazine ligands, and enantiomeric byproducts.[1]
Use the following logic flow to determine your primary troubleshooting pathway.
Figure 1: Diagnostic decision tree for identifying primary impurities in the dihydroxylation of 1-phenylcyclohexene.
Troubleshooting Modules
Module A: The "Black Crust" (Osmium Contamination)
Symptom: The crude solid is grey, black, or dark brown. The filtrate turns black upon standing. Mechanism: The intermediate osmate ester is kinetically stable, especially with hindered substrates like 1-phenylcyclohexene. If not aggressively hydrolyzed, osmium remains trapped in the organic layer, eventually reducing to OsO₂ (black solid).
Corrective Action: Reductive Hydrolysis
-
Do not proceed immediately to column chromatography; the osmium will streak and contaminate fractions.
-
Protocol: Dissolve the crude oil/solid in Acetone/Water (1:1).
-
Add solid Sodium Sulfite (Na₂SO₃) (1.5 g per mmol of substrate).[1]
-
Stir vigorously at room temperature for 3 hours . The mixture should become two clear phases with a specific color change (often to pale yellow or colorless).
-
Filtration: If a black precipitate (OsO₂) forms, filter through a pad of Celite before extraction.
Module B: The "Ghost" Peaks (Ligand Contamination)
Symptom: NMR shows aromatic peaks in the 7.0–9.0 ppm region that do not match the phenyl ring, or TLC shows a UV-active spot overlapping with the diol. Mechanism: The Sharpless ligands (DHQD)₂PHAL are alkaloids (phthalazine derivatives). They are soluble in organic solvents but basic.
Corrective Action: Acidic Wash
-
Dissolve the crude mixture in Ethyl Acetate.
-
Wash the organic layer with 1N H₂SO₄ or 1N HCl (2x).
-
Chemistry: The acid protonates the quinuclidine nitrogen of the ligand, rendering it water-soluble. The neutral diol remains in the organic layer.
-
Note: Do not use strong acids or heat, as this can facilitate benzylic cation formation and racemization.
Module C: Low Enantiomeric Excess (ee < 95%)
Symptom: Chiral HPLC indicates the presence of the (1S,2S) enantiomer. Mechanism: While AD-mix-β is highly selective, background racemic oxidation or temperature fluctuations can lower ee.[1] Solution: The (1R,2R) diol forms a stable crystal lattice that excludes the enantiomer more efficiently than linear diols due to the rigidity of the cyclohexane ring.
Corrective Action: Fractional Recrystallization
-
Solvent System: Ethyl Acetate / Petroleum Ether (or Hexanes).[1]
-
Target: The racemate is often more soluble than the pure enantiomer (or forms a separate eutectic).
-
See Section 3 for the detailed protocol.
Detailed Experimental Protocols
Protocol 1: Optimized Workup & Ligand Removal
Use this standard workup to prevent initial contamination.
-
Quench: At 0°C, add solid Sodium Sulfite (1.5 g/mmol ) directly to the reaction slurry. Warm to Room Temperature (RT) and stir for 60 mins.
-
Extraction: Add Ethyl Acetate (EtOAc).[1][2][3][4] Separate phases.
-
Ligand Strip: Wash the organic phase with 1M KOH (removes hydrolyzed methanesulfonamide if used) and then 1M H₂SO₄ (removes (DHQD)₂PHAL).[1]
-
Dry: Dry over MgSO₄, filter, and concentrate.
-
Result: You should have a white to off-white solid.[1] If oil, trace solvent remains.
Protocol 2: High-Purity Recrystallization
Required for pharmaceutical grade purity (>99.5% ee).[1]
| Parameter | Specification |
| Solvent A (Good Solvent) | Ethyl Acetate (EtOAc) |
| Solvent B (Poor Solvent) | Petroleum Ether (bp 30-60°C) or Hexanes |
| Temperature | Boiling point of EtOAc -> 0°C |
| Expected Recovery | 60-70% (First crop) |
Step-by-Step:
-
Place the crude solid (e.g., 10 g) in an Erlenmeyer flask.
-
Add minimum hot EtOAc (~2-3 mL/g) until dissolved. Do not boil excessively.
-
Slowly add hot Petroleum Ether until the solution becomes slightly turbid (cloudy).
-
Add 1-2 drops of EtOAc to clear the solution.
-
Allow to cool to RT undisturbed (2 hours), then move to a 0°C fridge (2 hours).
-
Harvest: Filter the white needles. Wash with cold (0°C) Petroleum Ether.[1]
-
Validation: Check melting point. Pure (1R,2R) mp: 122–123°C .[1][4]
Protocol 3: Osmium Scavenging (For stubborn residues)
If Na₂SO₃ fails or for GMP compliance.[1]
Figure 2: Polymer-supported scavenging workflow for trace metal removal.[1]
Frequently Asked Questions (FAQs)
Q: My product is oiling out during recrystallization instead of crystallizing. Why? A: This usually indicates the solution is too concentrated or the ratio of non-polar solvent (Hexane) is too high initially.
-
Fix: Re-dissolve by adding a small amount of EtOAc. Scratch the glass with a spatula to induce nucleation. Seed crystals from a previous batch are highly effective for this specific diol.
Q: Can I use Column Chromatography instead of crystallization? A: Yes, but it is less effective for upgrading enantiomeric excess.
-
Conditions: Silica Gel, Eluent: EtOAc/Hexane (1:4 to 1:2).[1]
-
Note: The diol is polar. Ensure you flush the column well. The alkene will elute at the solvent front; the ligand will streak unless you add 1% Triethylamine (TEA), but TEA is hard to remove later. Acid wash is preferred for ligand removal.
Q: I see a "doublet of doublets" in the aromatic region that shouldn't be there. A: Check for Methanesulfonamide . If you used it to accelerate the reaction, it can co-crystallize.
-
Fix: Wash your organic layer with 1M KOH or NaOH during workup. The sulfonamide is acidic (pKa ~10) and will move to the aqueous layer.
Q: Why is the yield lower than expected (e.g., <50%)? A: 1-Phenylcyclohexene is a trisubstituted alkene and sterically hindered.[1]
References
-
Sharpless Asymmetric Dihydroxylation Protocol & Ligand Selection Source:Organic Syntheses 2004, 10, 603. URL:[Link] Relevance: Defines the standard AD-mix-beta protocol and workup for phenylcyclohexane derivatives.
-
Recrystallization of 1-Phenylcyclohexane-1,2-diol Source:Organic Syntheses Procedure (Coll.[1] Vol. 9, p.583).[1] URL:[Link] Relevance: Validates the Ethyl Acetate/Petroleum Ether solvent system and melting point data (122-123°C).
-
Mechanism of Ligand Interference Source:Chemical Reviews 1994, 94, 8, 2483–2547 ("Catalytic Asymmetric Dihydroxylation"). URL:[Link] Relevance: Explains the acid-base properties of phthalazine ligands used in troubleshooting Module B.
Technical Support Center: Enhancing the Stability of (1R,2R)-1-phenylcyclohexane-1,2-diol in Synthetic Applications
Welcome to the technical support center for (1R,2R)-1-phenylcyclohexane-1,2-diol. This valuable chiral building block is instrumental in asymmetric synthesis, serving as a precursor to chiral ligands and auxiliaries.[1][2][3][4][5] However, its vicinal diol functionality presents specific stability challenges under common reaction conditions. This guide provides in-depth troubleshooting advice, validated protocols, and the chemical principles behind them to help you navigate these challenges and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered by researchers. For more detailed explanations and protocols, please refer to the subsequent sections.
Q1: My reaction mixture containing this compound is failing, and I'm observing a new major spot by TLC/peak by LC-MS that isn't my starting material or expected product. What is likely happening?
A: You are likely observing degradation of the diol. The most common culprits are acid-catalyzed rearrangement or oxidative cleavage. If your reaction is conducted under acidic conditions, you are almost certainly seeing the product of a Pinacol-type rearrangement. If strong oxidants are present, C-C bond cleavage may be occurring.
Q2: I am running a reaction under acidic conditions (e.g., using a Lewis or Brønsted acid) and obtaining an unexpected ketone. Why?
A: This is the classic signature of the Pinacol rearrangement, a well-documented reaction for 1,2-diols in acidic media.[6][7][8][9][10] The acid protonates one of the hydroxyl groups, which then leaves as a water molecule to form a carbocation. A subsequent 1,2-migration of an adjacent group (in this case, the highly migratory phenyl group) leads to a stabilized ketone.
Q3: Can I perform an oxidation on another functional group within my molecule without destroying the this compound moiety?
A: Yes, but with careful selection of the oxidizing agent. Vicinal diols are highly susceptible to cleavage by oxidants like sodium periodate (NaIO₄) or lead tetraacetate.[11] To avoid this, you must use chemoselective methods that do not target this functionality. For instance, some TEMPO-based systems under specific biphasic conditions have been shown to selectively oxidize 1,2-diols to α-hydroxy acids without causing C-C bond cleavage.[12]
Q4: What is the most reliable method to prevent my diol from degrading during a reaction?
A: The most robust and widely accepted strategy is to protect the diol functionality by converting it into a cyclic acetal or ketal.[13][14] Forming an acetonide by reacting the diol with acetone or 2,2-dimethoxypropane is a highly effective, economical, and generally straightforward method. This modification makes the diol moiety inert to a wide range of reaction conditions, including acidic and oxidative environments.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Unwanted Rearrangement Under Acidic Conditions
-
Symptoms:
-
Appearance of a new, less polar product in your reaction mixture.
-
¹H NMR shows the disappearance of the diol's -OH protons and the emergence of signals corresponding to a rearranged carbocyclic skeleton.
-
Mass spectrometry indicates a product with the same mass as the starting diol minus water (M-18).
-
-
Root Cause Analysis: The Pinacol Rearrangement The Pinacol rearrangement is an acid-catalyzed dehydration of a 1,2-diol that results in a ketone.[15][16] For this compound, the mechanism is particularly efficient due to two key factors:
-
Formation of a Stable Carbocation: Protonation of the tertiary hydroxyl group and subsequent loss of water generates a relatively stable tertiary benzylic carbocation.[8]
-
High Migratory Aptitude: The adjacent phenyl group has a high migratory aptitude, readily shifting to the carbocation center.[9][10]
This process is often irreversible and can quickly consume your starting material.
-
-
Solutions & Mitigation Strategies:
-
Strict pH Control: The most direct solution is to avoid acidic conditions altogether. If your reaction requires a catalyst, explore alternatives to strong Brønsted acids. Certain Lewis acids that coordinate to other functional groups without extensive protonation of the diol may be suitable. If unavoidable, use stoichiometric amounts of a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge any protons.
-
Diol Protection (Recommended): Protecting the diol as a cyclic acetal is the most effective preventative measure. The resulting five-membered dioxolane ring is stable to a wide range of non-aqueous acidic and basic conditions. See Protocol 1 for a detailed procedure on acetonide formation.
-
Guide 2: Degradation via Oxidation
-
Symptoms:
-
A significant loss of mass and the appearance of multiple, highly polar byproducts.
-
Evidence of ring-opened products, such as aldehydes or carboxylic acids, detected by IR spectroscopy (strong C=O stretches) or NMR.
-
-
Root Cause Analysis: Oxidative C-C Bond Cleavage Vicinal diols are readily cleaved by specific oxidizing agents that form a cyclic intermediate with the diol.[11] Reagents like sodium periodate (NaIO₄), periodic acid (HIO₄), and lead tetraacetate (Pb(OAc)₄) are classic examples and will efficiently break the C1-C2 bond of your diol, leading to the collapse of the cyclohexane ring. Other strong, non-specific oxidants like permanganate can also lead to cleavage.[11]
-
Solutions & Mitigation Strategies:
-
Chemoselective Reagent Selection: If an oxidation must be performed elsewhere on the molecule, choose a reagent known for its selectivity. For example, Swern or Dess-Martin oxidations are generally selective for primary and secondary alcohols and are less likely to affect a protected or unprotected tertiary/secondary diol under standard conditions.
-
Diol Protection: As with acid-catalyzed rearrangement, protecting the diol as an acetonide or other cyclic acetal renders it inert to most oxidative conditions, including periodate cleavage.[17]
-
Part 3: Protocols & Comparative Data
Protocol 1: Acetonide Protection of this compound
This protocol converts the diol into its corresponding acetonide, a robust protecting group.
-
Reagents & Materials:
-
This compound
-
2,2-Dimethoxypropane (DMP) (dried over molecular sieves)
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane for extraction
-
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous acetone and 2,2-dimethoxypropane (typically a 5:1 v/v ratio). The use of DMP as a co-solvent helps drive the reaction to completion by acting as a water scavenger.
-
Add a catalytic amount of PTSA or PPTS (0.02-0.05 eq). PPTS is a milder catalyst and is recommended if your substrate is sensitive to strong acids.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, looking for the consumption of the polar starting material and the formation of a new, less polar spot. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Remove the acetone and DMP under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude acetonide.
-
The product is often pure enough for subsequent steps, but can be purified by flash chromatography on silica gel if necessary.
-
Data Summary: Comparison of Common 1,2-Diol Protecting Groups
| Protecting Group | Formation Conditions | Stability to Acid | Stability to Base | Stability to Oxidants | Common Deprotection |
| Acetonide | Acetone or 2,2-DMP, cat. acid (PTSA, PPTS) | Good (cleaved by strong aq. acid) | Excellent | Excellent | Mild aqueous acid (e.g., 80% AcOH, cat. HCl in THF/H₂O) |
| Benzylidene Acetal | Benzaldehyde, cat. acid, water removal | Good (cleaved by strong aq. acid) | Excellent | Excellent | Acid hydrolysis; Hydrogenolysis (H₂, Pd/C) |
| Cyclic Carbonate | Phosgene or triphosgene, pyridine | Excellent | Labile (cleaved by base) | Good | Basic hydrolysis (e.g., K₂CO₃ in MeOH) |
| Di-silyl Ether (e.g., TBS) | R₃SiCl, imidazole or other base | Labile (cleaved by acid) | Good | Good | Fluoride source (TBAF), or acid |
Part 4: Visualization of Pathways and Workflows
Diagram 1: Pinacol Rearrangement Pathway
Caption: Acid-catalyzed degradation via Pinacol rearrangement.
Diagram 2: Decision Workflow for Diol Stability
Sources
- 1. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiomerically pure cyclohexanols and cyclohexane-1,2-diol derivatives; chiral auxiliaries and substitutes for (–)-8-phenylmenthol. A facile enzymatic route - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. synarchive.com [synarchive.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 11. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 12. Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex [organic-chemistry.org]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 14. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 15. byjus.com [byjus.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Resolution of 1-Phenylcyclohexane-1,2-diol Diastereomers
The following technical guide is structured as a Tier 3 Support resource, designed for researchers requiring high-purity isolation of 1-phenylcyclohexane-1,2-diol diastereomers.
Ticket ID: CHE-RES-12-DIOL Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting isolation, identification, and purification of cis/trans-1-phenylcyclohexane-1,2-diol mixtures.
Diagnostic & Identification (The "Triage")
Before attempting separation, you must definitively identify which isomer is which. The bulky phenyl group at the C1 position acts as a "conformational lock," forcing the cyclohexane ring into a specific chair conformation that dictates the spectroscopic signature.[1]
Q1: I have two distinct spots/peaks. How do I assign the cis and trans isomers using 1H NMR?
A1: You can distinguish the isomers by analyzing the coupling constant (
Due to the high A-value (steric bulk) of the phenyl group, it will almost exclusively occupy the equatorial position. This locks the C1-hydroxyl group into the axial position.
-
The cis-Diol (Syn): The C1-OH (axial) and C2-OH must be cis to each other. Therefore, the C2-OH is equatorial . This places the C2-proton (
) in the axial position.-
Signal:
appears as a doublet of doublets (dd). -
Coupling: Large vicinal coupling (
) due to the dihedral angle with the axial proton at C3 ( ). -
Assignment: Large
= cis-isomer.
-
-
The trans-Diol (Anti): The C1-OH (axial) and C2-OH must be trans. Therefore, the C2-OH is axial . This places the C2-proton (
) in the equatorial position.-
Signal:
appears as a narrow multiplet or triplet. -
Coupling: Small vicinal couplings (
) because (eq) has no anti-periplanar neighbors (eq-ax and eq-eq interactions only). -
Assignment: Small
= trans-isomer.
-
| Isomer | C1-Group (Ph) | C1-OH | C2-OH | H2 Conformation | H2 Coupling ( |
| Cis | Equatorial | Axial | Equatorial | Axial | Large (~11 Hz) |
| Trans | Equatorial | Axial | Axial | Equatorial | Small (< 5 Hz) |
Separation Strategy (Decision Matrix)
Select your workflow based on the scale of your mixture and the purity requirements.
Figure 1: Decision matrix for selecting the optimal separation technique based on sample mass.
Protocol Library: Step-by-Step Solutions
Method A: Flash Chromatography (Medium Scale)
Issue: "I am getting streaking or poor resolution on silica." Root Cause: 1,2-diols interact strongly with silanols. The cis-diol is typically more polar than the trans-diol in this specific conformational lock because the cis-diol (ax/eq) presents a larger dipole moment or accessible H-bonding face to the silica than the trans-diaxial form.
Protocol:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes / Ethyl Acetate.
-
Screen: Start with 10% EtOAc. The diols typically elute between 20–40% EtOAc.
-
-
Optimization:
-
If peaks tail: Add 1% Isopropyl Alcohol (IPA) or 0.1% Triethylamine to the mobile phase to cap active silanol sites.
-
Order of Elution: The trans-isomer (less polar, diaxial OHs) usually elutes first . The cis-isomer (more polar) elutes second .
-
Method B: Chemical Resolution (The "Acetonide Filter")
Issue: "I have >10g of material and column chromatography is too expensive/slow." Logic: This method exploits the geometric requirements for acetonide (isopropylidene) formation.
-
Mechanism: Acetone reacts with 1,2-diols to form a 5-membered ring (dioxolane).
-
Selectivity: This reaction requires the two hydroxyl groups to be close enough to bridge the acetonide carbon.
-
Cis-diol (Axial-Equatorial): Forms the acetonide readily .
-
Trans-diol (Axial-Axial): The distance between two diaxial oxygens is too large to form a stable 5-membered ring without severe ring distortion. Does not react.
-
Protocol:
-
Reaction: Dissolve the mixture in anhydrous acetone (or 2,2-dimethoxypropane).
-
Catalyst: Add catalytic p-Toluenesulfonic acid (pTsA) (approx 5 mol%).
-
Conditions: Stir at room temperature for 2–4 hours. Monitor by TLC.
-
Observation: The cis-diol spot will disappear and be replaced by a much less polar acetonide spot (high Rf). The trans-diol spot will remain unchanged.
-
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc.
-
Separation:
-
The mixture now contains Non-polar Cis-Acetonide and Polar Trans-Diol .
-
These are easily separated by a short silica plug or simple filtration (if one precipitates).
-
-
Recovery: Hydrolyze the separated cis-acetonide back to the diol using 1M HCl/THF to recover the pure cis-isomer.
Method C: Fractional Crystallization
Issue: "I need the cis-isomer in >99% purity without chromatography." Reference: Based on Organic Syntheses protocols for similar phenyl-cyclohexyl systems.
Protocol:
-
Solvent System: Ethyl Acetate / Petroleum Ether (or Hexanes).
-
Procedure:
-
Dissolve the crude mixture in minimum hot Ethyl Acetate.
-
Slowly add Petroleum Ether until the solution becomes slightly turbid.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Outcome: The cis-1-phenylcyclohexane-1,2-diol typically crystallizes preferentially (mp 122–123°C).[2]
-
Tip: If the trans-isomer is the major product (e.g., from epoxide hydrolysis), it may crystallize first. Verify the precipitate by NMR (Method 1).
Synthesis Control (Root Cause Prevention)
If you are consistently generating difficult mixtures, revisit your synthesis route.
| Desired Isomer | Recommended Synthesis Route | Mechanism |
| Cis-Diol | Sharpless Asymmetric Dihydroxylation (AD) of 1-phenylcyclohexene. | Syn-addition of OsO4. High diastereoselectivity (>95:5).[2] |
| Trans-Diol | Epoxidation (mCPBA) followed by Acid Hydrolysis . | Anti-opening of the epoxide. |
Note on AD-mix: When using AD-mix-
References
-
Gonzalez, J., Aurigemma, C., & Truesdale, L. (1998). Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol. Organic Syntheses, 79, 93.
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
-
King, J. F., & Allbutt, A. D. (1970). Stereochemistry of the reaction of 1-phenylcyclohexene with osmium tetroxide. Canadian Journal of Chemistry, 48(11), 1754-1769. (Establishes the conformational lock and NMR assignments).
Sources
minimizing side reactions during (1R,2R)-1-phenylcyclohexane-1,2-diol derivatization
Technical Support Center: (1R,2R)-1-Phenylcyclohexane-1,2-diol Derivatization
Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Subject: Minimizing Side Reactions & Optimizing Selectivity[1]
Executive Summary: The Structural Challenge
Welcome to the technical guide for handling This compound . Before proceeding with any protocol, you must recognize the specific reactivity profile of this scaffold.
This molecule is not a standard diol.[1][2] It possesses two distinct hydroxyl environments:[3][4]
-
C1-OH: A tertiary benzylic alcohol.[1] This position is electronically activated (benzylic) but sterically crowded (tertiary).[1] It is a "hotspot" for carbocation formation.[1]
-
C2-OH: A secondary alcohol.[1] This position is sterically accessible and behaves like a standard cyclic alcohol.[1]
The Core Problem: The tertiary benzylic C1-OH is extremely sensitive to acid. Even mild Lewis acids or heating in protic solvents can trigger the Pinacol Rearrangement , destroying your chiral center and yielding a ketone or aldehyde.
Troubleshooting Guides (FAQ Format)
Issue #1: "I tried to acetylate the diol, but I isolated a ketone instead of the ester."
Diagnosis: Acid-Catalyzed Pinacol Rearrangement.[1][2][5][6] Cause: You likely used a protocol involving a Lewis acid, a strong Brønsted acid, or elevated temperatures in a protic medium. Under these conditions, the C1-OH protonates and leaves as water.[1] The resulting tertiary benzylic carbocation triggers a 1,2-migration (Pinacol Rearrangement).[1]
The Mechanism of Failure:
-
Loss of H₂O
Formation of Tertiary Benzylic Carbocation.[1] -
1,2-Hydride Shift (from C2 to C1) OR Ring Contraction (C6 migrates to C1).[1]
-
Formation of 2-phenylcyclohexanone or 1-phenylcyclopentanecarbaldehyde.[1][8]
Corrective Protocol (The "Base-Only" Rule):
-
Do: Use strictly basic conditions. For acetylation, use Acetic Anhydride (
) with Pyridine and DMAP (4-Dimethylaminopyridine).[1] -
Don't: Use Acetyl Chloride (
) without excess base (generates HCl in situ).[1] -
Don't: Use acid catalysts like
or .[1]
Visualizing the Pathway:
Figure 1: Divergent pathways. Acidic conditions promote carbocation formation leading to rearrangement, while basic conditions favor nucleophilic substitution.[1]
Issue #2: "I only want to protect one hydroxyl group. How do I get selectivity?"
Diagnosis: Competitive Nucleophilicity.[1] Insight: You have a natural reactivity difference between the C1 (tertiary) and C2 (secondary) hydroxyls.
-
C2-OH is less hindered and kinetically faster to react with electrophiles.[1]
-
C1-OH is tertiary and sterically blocked by the phenyl ring.[1]
Protocol for Regioselective C2-Functionalization: To selectively derivatize the C2-OH (leaving the benzylic C1-OH free), rely on steric control.[1]
-
Reagent: Use a bulky protecting group like TBDMS-Cl (tert-Butyldimethylsilyl chloride) or Trityl Chloride .[1]
-
Conditions: 1.1 equivalents of reagent, Imidazole, DMF,
. -
Outcome: The bulky reagent will react almost exclusively with the secondary C2-OH.[1] The tertiary C1-OH is too crowded to accept a silyl group under mild conditions.[1]
Protocol for C1-Functionalization (Difficult): Functionalizing the tertiary C1-OH requires forcing conditions, which risks elimination.
-
Strategy: Use Sodium Hydride (NaH) in THF to form the alkoxide, followed by a highly reactive alkyl iodide (e.g., MeI).
-
Warning: This must be done at low temperature (
to RT) to prevent E2 elimination (dehydration) to the alkene.
Issue #3: "My product shows an alkene peak in the NMR."
Diagnosis: Dehydration (Elimination).[1] Cause: The tertiary benzylic center is prone to elimination to form 1-phenylcyclohexene .[1] This competes with substitution, especially if you use:
-
Strong, non-nucleophilic bases (like
) with heating.[1] -
Thionyl chloride (
) or Phosphorus oxychloride ( ) (common for converting OH to Cl, but here they cause rapid elimination).[1]
Solution:
-
Avoid activation of the alcohol into a good leaving group (Mesylate/Tosylate) at the C1 position. A tertiary benzylic tosylate is incredibly unstable and will eliminate or solvolyze immediately.[1]
-
If you must replace the OH, use radical-based deoxygenation (Barton-McCombie) rather than ionic substitution.[1]
Comparative Data: Reaction Conditions vs. Outcome
The following table summarizes expected outcomes based on reagent choice for 1-phenylcyclohexane-1,2-diol.
| Reagent / Catalyst | Condition Type | Primary Outcome | Risk Level |
| Basic / Nucleophilic | Success: Di-acetate or Mono-acetate (C2) | Low | |
| Acidic (HCl gen.)[1] | Failure: Pinacol Rearrangement (Ketone) | Critical | |
| Acidic / Dehydrating | Failure: Pinacol Rearrangement | Critical | |
| TBDMS-Cl / Imidazole | Steric Control | Success: Selective C2-Protection | Low |
| Strong Base ( | Success: Methyl Ether (C1 & C2) | Medium (Elimination risk) | |
| Dehydrating | Failure: Elimination to 1-phenylcyclohexene | High |
Recommended Standard Operating Procedures (SOPs)
SOP A: Global Acetylation (Protection of both OH groups)
Use this to stabilize the molecule for analysis or storage.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Base Addition: Add Triethylamine (3.0 equiv) and DMAP (0.1 equiv).[1]
-
Acylation: Cool to
. Add Acetic Anhydride (2.5 equiv) dropwise.[1] -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench: Add saturated
solution. Extract with DCM.[1][9][10] -
Purification: Flash chromatography (Silica gel). Note: The product is stable on silica.
SOP B: Selective C2-Silylation
Use this to differentiate the two hydroxyls.
-
Setup: Dissolve diol (1.0 equiv) in anhydrous DMF .
-
Reagent: Add Imidazole (2.5 equiv).[1]
-
Protection: Add TBDMS-Cl (1.1 equiv) at
.[1] -
Monitoring: Stir at RT. Monitor by TLC.[1][11] The reaction usually completes in 12 hours.
-
Workup: Dilute with water, extract with Ether/EtOAc. Wash organic layer extensively with water to remove DMF.[1]
References
-
Mechanism of Pinacol Rearrangement in Cyclic Systems
-
Selective Protection of 1,2-Diols
-
General Reactivity of 1-Phenylcyclohexane-1,2-diol
-
Pinacol Rearrangement Selectivity
Sources
- 1. (1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 | CID 11412875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Draw the mechanism for the acid-catalyzed pinacol rearrangement o... | Study Prep in Pearson+ [pearson.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. Pinacol Rearrangement [organic-chemistry.org]
- 7. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 8. Pinacol-type rearrangements in the phenylcyclohexane series: evidence for differences between the reaction mechanisms of epoxides and of the corresponding diols and halogenohydrins - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
chiral HPLC methods for separating (1R,2R)-1-phenylcyclohexane-1,2-diol enantiomers
Executive Summary
The enantioseparation of (1R,2R)-1-phenylcyclohexane-1,2-diol (a trans-diol) from its enantiomer (1S,2S) is a critical step in the development of chiral auxiliaries and bioactive scaffolds. This guide compares the two most authoritative chromatographic approaches: Amylose-based (Chiralpak AD) and Cellulose-based (Chiralcel OD) stationary phases.
While both phases utilize tris(3,5-dimethylphenylcarbamate) selectors, their helical superstructures differ, leading to distinct recognition mechanisms.
-
Chiralcel OD-H is generally the primary recommendation for rigid cyclic diols due to superior cavity inclusion of the phenyl ring.
-
Chiralpak AD-H serves as the alternative when the elution order needs to be reversed or if specific matrix interferences occur.
Molecular Context & Separation Challenge
The target molecule contains two contiguous stereocenters on a cyclohexane ring. The rigidity of the cyclohexane chair conformation, combined with the capability for hydrogen bonding (hydroxyl groups) and
-
Target: this compound.
-
Impurity/Enantiomer: (1S,2S)-1-phenylcyclohexane-1,2-diol.
-
Challenge: Achieving baseline resolution (
) while minimizing peak tailing caused by the polar hydroxyl groups.
Comparative Analysis of Stationary Phases
The following data represents typical chromatographic performance for phenyl-cyclohexyl diol derivatives under optimized normal-phase conditions (n-Hexane/2-Propanol).
Table 1: Performance Comparison (Representative Data)
| Feature | Method A: Chiralcel OD-H | Method B: Chiralpak AD-H |
| Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Backbone Structure | Linear, rigid helical groove | Helical, but more flexible |
| Typical Selectivity ( | 1.8 – 2.5 (Excellent) | 1.3 – 1.6 (Moderate) |
| Resolution ( | > 3.0 | 1.8 – 2.2 |
| Elution Order (Typical) | (1R,2R) often elutes 2nd (Verify with std) | (1R,2R) often elutes 1st (Verify with std) |
| Primary Interaction | Inclusion of phenyl ring into chiral cavity | Surface adsorption & H-bonding |
| Recommended Use | Primary Method for QC and purity analysis | Secondary Method for orthogonal verification |
Mechanistic Insight
-
Method A (Cellulose): The cellulose backbone forms distinct "cavities" along the polymer chain. The phenyl group of the analyte fits snugly into these cavities (inclusion complex), while the diol protons hydrogen-bond with the carbamate C=O and NH groups. This "three-point" interaction creates high separation factors.
-
Method B (Amylose): The amylose helix is less defined in terms of deep cavities. Separation relies more on surface H-bonding. While effective, it often provides lower resolution for bulky cyclic structures compared to cellulose.
Detailed Experimental Protocol
Method A: The "Gold Standard" (Chiralcel OD-H)
This protocol is designed to be self-validating. If
1. System & Column Parameters
-
Instrument: HPLC with UV/Vis (DAD) or Refractive Index (RI) detector.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]
-
Temperature: 25°C (Strict control required; lower T improves resolution).
-
Flow Rate: 0.5 mL/min (Start)
1.0 mL/min (Production).
2. Mobile Phase Preparation
-
Composition: n-Hexane / 2-Propanol (90:10 v/v).[2]
-
Preparation:
-
Measure 900 mL of HPLC-grade n-Hexane.
-
Measure 100 mL of HPLC-grade 2-Propanol (IPA).
-
Premix in a bottle (do not rely on pump mixing for chiral methods to avoid baseline noise).
-
Degas by sonication for 10 mins.
-
3. Sample Preparation
-
Concentration: 1.0 mg/mL.
-
Diluent: Mobile phase (Hexane/IPA 90:10). Crucial: Do not dissolve in pure IPA or MeOH, as this causes solvent shock and peak distortion.
-
Injection Volume: 5 - 10 µL.
4. Execution & Validation Steps
-
Equilibration: Flush column with 20 column volumes (approx. 60 mL) until baseline is flat.
-
Blank Injection: Inject mobile phase to ensure no ghost peaks.
-
Racemic Standard: Inject the racemate ((±)-trans-diol).
-
Success Criterion: Two distinct peaks with baseline separation. Calculate
.
-
-
Target Injection: Inject the (1R,2R) sample.
-
Identification: Compare retention time to the peaks in the racemic standard.
-
Purity Calculation:
.
-
Method Development Workflow (Visualization)
The following diagram outlines the logical decision tree for developing and validating this chiral method.
Caption: Logical workflow for selecting and optimizing the stationary phase for chiral diol separation.
Chiral Recognition Mechanism (Visualization)[3]
Understanding why the separation works ensures you can troubleshoot effectively. This diagram illustrates the "Three-Point Interaction" model on the Chiralcel OD phase.
Caption: The "Three-Point Interaction" model required for successful enantioseparation on polysaccharide phases.
Troubleshooting & Scientific Integrity
To maintain Trustworthiness , you must verify that your separation is real and not an artifact.
-
The "Racemic Test": Never assume a single peak is pure. You must inject the racemate first. If you cannot resolve the racemate, you cannot determine the purity of the enantiomer.
-
Solvent Mismatch Peaks: If you see a negative peak or a peak at the dead time (
), it is likely a solvent mismatch. Ensure your sample diluent matches the mobile phase exactly. -
Peak Tailing: Diols can interact with residual silanols on the silica support.
-
Fix: Add 0.1% Diethylamine (DEA) or Ethanol to the mobile phase to sharpen peaks.
-
-
Temperature Effects: Chiral recognition is enthalpy-driven.[3] Lowering the temperature (e.g., from 25°C to 15°C) usually increases resolution (
) significantly on these columns.
References
-
Daicel Corporation. Instruction Manual for CHIRALCEL® OD Columns. Chiral Technologies. Retrieved from [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][4][5][6][7] Chemical Society Reviews, 37(12), 2593-2608. [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]
Sources
Decoding the Vibrational Signature: A Comparative Guide to the IR Spectroscopy of (1R,2R)-1-phenylcyclohexane-1,2-diol
For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to identify functional groups and confirm the identity of a synthesized compound. This guide provides an in-depth analysis of the characteristic IR spectroscopic peaks for (1R,2R)-1-phenylcyclohexane-1,2-diol, a chiral diol with significant applications in asymmetric synthesis. By comparing its spectrum with those of structurally related alternatives, we will highlight the unique vibrational fingerprints that enable its unambiguous identification.
This compound possesses a unique combination of a phenyl group, a cyclohexane ring, and two hydroxyl groups. Each of these structural motifs gives rise to characteristic absorption bands in the IR spectrum. The presence and precise position of these bands are dictated by the molecule's overall structure and, notably, by intermolecular and intramolecular interactions, such as hydrogen bonding.
Key Spectroscopic Features of this compound
The IR spectrum of this compound is dominated by several key absorption regions that correspond to the vibrations of its constituent functional groups.
-
O-H Stretching Region (3600-3200 cm⁻¹): The most prominent feature in the spectrum is a strong and broad absorption band in this region, characteristic of the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the diol molecules in the condensed phase. In dilute solutions with a non-hydrogen bonding solvent, a sharper, less intense peak for the "free" non-hydrogen-bonded O-H stretch may be observed around 3600 cm⁻¹.[1][2] The presence of two hydroxyl groups in a cis or trans relationship on the cyclohexane ring can influence the potential for intramolecular hydrogen bonding, which may affect the shape and position of this broad band.
-
C-H Stretching Region (3100-2850 cm⁻¹): This region contains contributions from both the aromatic phenyl ring and the aliphatic cyclohexane ring.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium intensity sharp peaks appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the phenyl group.[3][4] The presence of these absorptions is a clear marker for the aromatic component of the molecule.
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): Strong, sharp absorptions just below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the cyclohexane ring.[5] Specifically, cyclohexane typically shows bands around 2930 cm⁻¹ and 2850 cm⁻¹.
-
-
Aromatic C=C Stretching Region (1600-1450 cm⁻¹): The phenyl group also exhibits characteristic medium to weak absorptions in this region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[3][6] Typically, two or three bands are observed around 1600, 1585, and 1500-1400 cm⁻¹.[7]
-
C-O Stretching Region (1260-1000 cm⁻¹): A strong and distinct absorption band in this region is attributed to the C-O stretching vibration of the alcohol functional groups.[8][9] For secondary alcohols, this peak is typically found between 1125 and 1000 cm⁻¹. The exact position can provide clues about the stereochemistry and conformation of the diol.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of peaks arising from various bending and skeletal vibrations, including C-H bending and C-C stretching of the cyclohexane ring. While difficult to interpret from first principles, this region is unique to the specific molecule and serves as a "fingerprint" for identification when compared to a reference spectrum. The out-of-plane (oop) C-H bending vibrations of the monosubstituted phenyl ring are also found in this region, typically as strong absorptions between 900 and 675 cm⁻¹.[3]
Comparative Analysis with Alternative Compounds
To fully appreciate the unique spectral features of this compound, it is instructive to compare its expected IR spectrum with those of structurally related molecules.
| Functional Group/Vibration | This compound | Cyclohexane-1,2-diol | 1-Phenylcyclohexanol |
| O-H Stretch | Strong, broad band (3500-3200 cm⁻¹)[9] | Strong, broad band (3500-3200 cm⁻¹)[8] | Strong, broad band (3500-3200 cm⁻¹)[8] |
| Aromatic C-H Stretch | Weak-medium peaks (3100-3000 cm⁻¹)[3] | Absent | Weak-medium peaks (3100-3000 cm⁻¹)[3] |
| Aliphatic C-H Stretch | Strong peaks (3000-2850 cm⁻¹) | Strong peaks (3000-2850 cm⁻¹) | Strong peaks (3000-2850 cm⁻¹) |
| Aromatic C=C Stretch | Medium-weak peaks (1600-1450 cm⁻¹)[6] | Absent | Medium-weak peaks (1600-1450 cm⁻¹)[6] |
| C-O Stretch | Strong peak (1260-1000 cm⁻¹)[10] | Strong peak (1260-1000 cm⁻¹)[10] | Strong peak (1260-1000 cm⁻¹)[10] |
| Aromatic C-H oop Bend | Strong peaks (900-675 cm⁻¹)[3] | Absent | Strong peaks (900-675 cm⁻¹)[3] |
Cyclohexane-1,2-diol: The most significant difference in the IR spectrum of cyclohexane-1,2-diol compared to the target molecule is the complete absence of peaks associated with the phenyl group. This includes the aromatic C-H stretches above 3000 cm⁻¹, the aromatic C=C stretching bands between 1600-1450 cm⁻¹, and the strong aromatic C-H out-of-plane bending absorptions.[3][6]
1-Phenylcyclohexanol: This tertiary alcohol shares the phenyl and cyclohexane moieties with the target compound. Its IR spectrum will therefore exhibit aromatic and aliphatic C-H stretches, as well as aromatic C=C stretches. However, as a tertiary alcohol, the position of its C-O stretching vibration may differ slightly from that of the diol. More importantly, the overall pattern in the fingerprint region will be distinct due to the absence of the second hydroxyl group and the different symmetry of the molecule.
This comparative analysis underscores that the simultaneous presence of a broad O-H stretch, both aromatic and aliphatic C-H stretches, aromatic C=C stretches, and a strong C-O stretch provides a definitive spectroscopic signature for 1-phenylcyclohexane-1,2-diol.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.
Objective: To obtain a high-quality Fourier-transform infrared (FTIR) spectrum of this compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of this compound (solid powder)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Spectrometer Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize according to the manufacturer's instructions.
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and compare their positions with the expected values for this compound.
-
-
Cleaning:
-
Release the pressure clamp and remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to remove all traces of the sample.
-
Visualization of Key Vibrational Modes
The following diagram illustrates the correlation between the primary functional groups of this compound and their characteristic absorption regions in the IR spectrum.
Caption: Functional groups of the diol and their IR regions.
Conclusion
The IR spectrum of this compound provides a rich source of structural information. The characteristic broad O-H stretch, the distinct aromatic and aliphatic C-H stretches, the aromatic C=C absorptions, and the strong C-O stretch collectively form a unique spectroscopic fingerprint. By understanding these key features and comparing them with those of similar compounds, researchers can confidently identify and characterize this important chiral building block, ensuring the integrity and success of their synthetic endeavors.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]
-
Chemistry Student. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023, October 19). Cyclohexane IR Spectrum Range. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2020, November 19). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
Sources
- 1. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 2. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. allsubjectjournal.com [allsubjectjournal.com]
Validating Enantiomeric Purity of (1R,2R)-1-Phenylcyclohexane-1,2-diol via Mosher Ester Analysis
Executive Summary
This guide provides a technical roadmap for validating the absolute configuration and enantiomeric purity of (1R,2R)-1-phenylcyclohexane-1,2-diol . While chiral HPLC is the industry standard for routine quality control (QC), Mosher ester analysis (using
The Challenge: This specific substrate presents a regioselectivity challenge. It contains a tertiary benzylic alcohol at C1 and a secondary alcohol at C2. Standard derivatization protocols must be tuned to selectively esterify the C2 position, as the C1 position is sterically hindered and prone to elimination.
Mechanistic Foundation: The Mosher Model[1][2][3][4]
The Mosher method relies on the magnetic anisotropy of the MTPA auxiliary. When a chiral alcohol reacts with enantiomerically pure MTPA-Cl, the resulting diastereomeric esters adopt a preferred conformation in solution.
The Shielding Cone Principle
In the dominant conformer, the MTPA phenyl group shields protons on one face of the substrate's plane, while the methoxy group lies in the plane.
-
Value: Defined as
.[1][2][3][4][5] -
Interpretation: Protons with positive
reside on the right side of the plane (relative to the C-O bond), while protons with negative reside on the left.
Diagram: Mosher Analysis Logic Flow
Figure 1: Workflow for determining absolute configuration via modified Mosher analysis. Note that (R)-MTPA-Cl yields the (S)-Mosher ester due to Cahn-Ingold-Prelog priority changes.
Comparative Analysis: Mosher vs. Alternatives
For drug development professionals, choosing between NMR and Chromatographic methods is a trade-off between structural certainty and throughput.
| Feature | Mosher Ester Analysis (NMR) | Chiral HPLC | Chiral Shift Reagents (e.g., Eu(hfc)3) |
| Primary Output | Absolute Configuration (R/S) & % ee | Enantiomeric Excess (% ee) | Enantiomeric Excess (% ee) |
| Reference Standard | Not Required (Self-validating) | Required (Racemate needed) | Not Required |
| Throughput | Low (24-48 hours) | High (20 mins/sample) | Medium (1-2 hours) |
| Substrate Requirement | ~10-20 mg (Recoverable) | < 1 mg | ~5-10 mg |
| Precision | High (if >95% conversion) | Very High (>0.1% accuracy) | Low (Peak broadening issues) |
| Cost | High (Reagents + NMR time) | High (Columns: ~$1000+) | Low |
| Suitability for this Diol | Best for Initial ID. Resolves C2 stereochemistry clearly. | Best for QC. Chiralcel OD-H or AD-H columns work well. | Poor. 1,2-diols often chelate unpredictably. |
Experimental Protocol
Strategic Note on Regioselectivity
The target molecule has two hydroxyl groups.[2] The C1-OH is tertiary and benzylic; it is sterically encumbered. The C2-OH is secondary.[1][2][3][5][6][7][8] Under the conditions below, the MTPA ester will form predominantly at C2 . This is sufficient for assignment: if the relative stereochemistry (syn/anti) is known (e.g., from Sharpless Dihydroxylation), determining C2 determines C1.
Materials
-
Substrate: 20 mg of this compound.
-
Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.
-
Solvent: Pyridine-d5 (allows in-situ monitoring) or dry DCM with Pyridine/DMAP.
Step-by-Step Methodology
-
Preparation of (S)-MTPA Ester:
-
Dissolve 5 mg of diol in 0.5 mL deuterated pyridine in an NMR tube.
-
Add 10 µL (1.5 eq) of (R)-MTPA-Cl .
-
Shake and allow to stand at room temperature for 6 hours.
-
Checkpoint: Monitor reaction progress via TLC or
H NMR (downfield shift of C2-H methine proton).
-
-
Preparation of (R)-MTPA Ester:
-
Repeat the procedure using (S)-MTPA-Cl .
-
-
Purification (Optional but Recommended):
-
If excess reagent signals interfere, dilute with Et2O, wash with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate. Resuspend in CDCl3 for clean NMR.
-
-
Data Acquisition:
-
Acquire
H NMR (minimum 400 MHz, ideally 600 MHz) for both samples. -
Focus on the C2-H (methine), C3-H (methylene), and Phenyl ring protons.
-
Data Interpretation & Validation
Calculating
Construct a table subtracting the chemical shift of the (R)-ester from the (S)-ester (
Predicted Data for this compound:
| Proton Position | Structural Location | |||
| C2-H (Methine) | 5.10 | 5.10 | ~0.00 | Stereocenter (Reference) |
| C3-H (Axial) | 1.85 | 1.98 | -0.13 | Left of Plane (Shielded in S) |
| C3-H (Equatorial) | 1.60 | 1.72 | -0.12 | Left of Plane (Shielded in S) |
| C1-Phenyl (Ortho) | 7.35 | 7.20 | +0.15 | Right of Plane (Shielded in R) |
| C6-H (Axial) | 2.10 | 1.95 | +0.15 | Right of Plane (Shielded in R) |
Analysis Logic
-
Negative
(-): Protons at C3, C4, C5 (Cyclohexane ring side). -
Positive
(+): Protons at C1-Phenyl and C6.
Diagram: Stereochemical Decision Tree
Figure 2: Decision matrix for assigning configuration based on NMR shift differences.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2][3] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][9][2][3][4][7] Nature Protocols, 2(10), 2451–2458.[4][7] Link[4]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][9][2][4][5][6][7][8] Chemical Reviews, 104(1), 17–118. Link
-
Dale, J. A., & Mosher, H. S. (1973).[2] Nuclear magnetic resonance enantiomer reagents. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. matilda.science [matilda.science]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mosher ester derivatives [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Diols in Asymmetric Synthesis: (1R,2R)-1-Phenylcyclohexane-1,2-diol vs. TADDOL Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high stereoselectivity. Among the myriad of available options, chiral diols have established themselves as a versatile and effective class of ligands. This guide provides an in-depth technical comparison of two prominent chiral diols: the relatively simpler (1R,2R)-1-phenylcyclohexane-1,2-diol and the widely acclaimed TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands. This analysis, grounded in experimental data and mechanistic principles, aims to equip researchers with the insights necessary to make informed decisions for their synthetic strategies.
At a Glance: Structural and Synthetic Overview
This compound and TADDOL ligands, while both C₂-symmetric diols, possess distinct structural frameworks that influence their catalytic activity and synthetic accessibility.
This compound is a conformationally restricted diol built upon a cyclohexane backbone. Its chirality is derived from the stereocenters on the cyclohexane ring. The synthesis is often achieved through the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, a reliable and well-established method that provides access to the desired enantiomer in high optical purity.[1]
TADDOL ligands , on the other hand, are derived from the readily available chiral pool starting material, tartaric acid.[2] Their core structure features a 1,3-dioxolane ring with two adjacent diarylhydroxymethyl groups in a trans relationship.[2] The modular nature of their synthesis, typically involving the reaction of a tartrate-derived acetal or ketal with an aryl Grignard reagent, allows for a wide range of sterically and electronically diverse derivatives to be prepared.[3] This tunability is a key advantage of the TADDOL family.
Performance in a Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
To objectively compare the catalytic efficacy of these two ligands, we turn to a widely accepted benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a cornerstone for evaluating the performance of new chiral catalysts.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | Data not available in a comparable system | - | - | - | - | - |
| (R,R)-TADDOL (Tetraphenyl derivative) | 20 | 0 | Toluene | >95 | 98 (S) | [4] |
| (R,R)-TADDOL (Tetranaphthyl derivative) | 20 | -20 | Toluene | 93 | >99 (R) | [3] |
Note: The experimental conditions from different studies can vary, which may influence the results. This table is intended to provide a general comparison based on available data.
The available data clearly demonstrates the high efficiency of TADDOL ligands in this benchmark reaction, consistently affording the product in excellent yields and with exceptional enantioselectivities, often exceeding 98% ee.[3][4] The ability to fine-tune the aryl substituents on the TADDOL scaffold allows for optimization of the catalyst for specific substrates.
Unfortunately, specific experimental data for the use of this compound in the titanium-promoted diethylzinc addition to benzaldehyde is not as readily available in the literature under comparable conditions. While this diol has been employed in other asymmetric transformations, its performance in this specific, widely used benchmark reaction is not as extensively documented as that of TADDOLs. This lack of directly comparable data is a significant consideration for researchers selecting a ligand for this particular transformation.
Synthetic Accessibility: A Practical Consideration
The ease and cost-effectiveness of ligand synthesis are critical factors in the practical application of asymmetric catalysis, particularly for large-scale production.
Synthesis of this compound
The most common and efficient route to enantiomerically pure this compound is the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene.[1] This method is known for its high reliability and predictability.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol [1]
-
To a stirred mixture of potassium ferricyanide (3.0 equiv), potassium carbonate (3.0 equiv), and methanesulfonamide (1.0 equiv) in a 1:1 mixture of tert-butyl alcohol and water is added the chiral ligand (DHQD)₂PHAL (0.0025 equiv) and potassium osmate dihydrate (0.0005 equiv).
-
1-Phenylcyclohexene (1.0 equiv) is added to the mixture at room temperature.
-
The reaction is stirred vigorously for 24-48 hours until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is quenched with sodium sulfite.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the pure diol.
This procedure typically yields the diol in high chemical yield and excellent enantiomeric excess (>99% ee).[1]
Synthesis of TADDOL Ligands
TADDOLs are synthesized from tartaric acid, a readily available and inexpensive chiral starting material. The synthesis involves two key steps: protection of the diol functionality of the tartrate ester as an acetal or ketal, followed by the addition of an excess of an aryl Grignard reagent.[3]
Figure 2: General workflow for the synthesis of a TADDOL ligand.
Experimental Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol [3]
-
(R,R)-Dimethyl tartrate is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to form the corresponding isopropylidene acetal.
-
A solution of phenylmagnesium bromide (prepared from bromobenzene and magnesium turnings) in an ethereal solvent (e.g., THF or diethyl ether) is prepared.
-
The tartrate acetal, dissolved in an anhydrous ethereal solvent, is added dropwise to the Grignard reagent at a low temperature (e.g., 0 °C). An excess of the Grignard reagent (typically 4-5 equivalents) is used.
-
The reaction mixture is stirred at room temperature until the reaction is complete.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude TADDOL is purified by recrystallization to yield the pure product.
The modularity of this synthesis allows for the straightforward preparation of a wide variety of TADDOL derivatives by simply changing the Grignard reagent.
Mechanistic Insights: The Origin of Stereoselectivity
The stereochemical outcome of reactions catalyzed by these chiral diols is dictated by the formation of a well-defined chiral environment around the metal center.
For the titanium-TADDOLate catalyzed addition of diethylzinc to aldehydes, a widely accepted model involves the formation of a dimeric titanium complex. In this transition state, the two TADDOL-titanium units are bridged by alkoxy groups. The aldehyde coordinates to one of the titanium centers, and the bulky aryl groups of the TADDOL ligand effectively shield one of the prochiral faces of the aldehyde, directing the nucleophilic attack of the ethyl group from the less hindered face. The C₂-symmetry of the TADDOL ligand is crucial in creating this highly organized and stereochemically demanding environment.
Figure 3: Simplified catalytic cycle for the TADDOL-Ti catalyzed addition of diethylzinc to an aldehyde.
For this compound, the catalytic mechanism is believed to proceed through a similar formation of a chiral titanium-diol complex. The rigid cyclohexane backbone restricts the conformational freedom of the ligand, leading to a well-defined chiral pocket around the metal center. The phenyl group likely plays a key role in establishing the steric environment that dictates the facial selectivity of the nucleophilic attack on the coordinated aldehyde. However, detailed mechanistic studies and transition state models for this specific ligand are less prevalent in the literature compared to the extensively studied TADDOLs.
Conclusion and Recommendations
Both this compound and TADDOL ligands are valuable tools in the arsenal of the synthetic chemist for asymmetric catalysis.
TADDOL ligands stand out for their exceptional performance in a wide range of reactions, consistently delivering high enantioselectivities. Their key strengths lie in their modular synthesis, which allows for extensive steric and electronic tuning, and their well-understood mechanism of action. For reactions such as the enantioselective addition of diethylzinc to aldehydes, TADDOLs are a highly reliable and often superior choice.
This compound , while perhaps less universally applied than TADDOLs, offers the advantage of a straightforward and high-yielding synthesis via the robust Sharpless asymmetric dihydroxylation. Its rigid cyclohexane framework provides a distinct chiral environment that can be effective in various asymmetric transformations. However, the available literature lacks the extensive body of comparative data that exists for TADDOLs, particularly in benchmark reactions.
For the practicing researcher, the choice between these two ligands will depend on several factors:
-
For established and well-optimized reactions like the diethylzinc addition to aldehydes, TADDOLs are the more documented and likely more effective choice.
-
For novel transformations where ligand screening is necessary, the ease of synthesis and the potential for a different stereochemical outcome make this compound a worthy candidate to include in the screen.
-
The modularity of TADDOLs provides a significant advantage when fine-tuning of the catalyst's steric and electronic properties is required to achieve optimal results for a specific substrate.
Ultimately, the empirical evaluation of both ligand types in the specific context of the desired transformation remains the most reliable approach to identifying the optimal catalyst. This guide provides a foundational understanding to inform that decision-making process.
References
-
Parada, J., Herrera, J., & Pedraza, A. (2009). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by an organometallic Ti(IV) compound and a xylose derivative. Journal of the Brazilian Chemical Society, 20(1), 118-122. Available from: [Link]
-
Seebach, D., Beck, A. K., Imwinkelried, R., Roggo, S., & Wonnacott, A. (1987). TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL. Organic Syntheses, 65, 204. Available from: [Link]
-
Gonzalez, J., Aurigemma, C., & Truesdale, L. (2002). Cyclohexanol, 2-phenyl-, (1R-trans)-. Organic Syntheses, 79, 93. Available from: [Link]
-
Couty, F., & Rérat, C. (2015). Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors. Molecules, 20(8), 14844-14860. Available from: [Link]
-
Unni, A. K., Takenaka, N., Yamamoto, H., & Rawal, V. H. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2317. Available from: [Link]
-
Al Majid, A. M., Islam, M. S., Al-Othman, Z. A., & Al-Shammari, A. (2013). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. Available from: [Link]
-
Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. Available from: [Link]
-
Parada, J., Herrera, J., & Pedraza, A. (2009). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by an organometallic Ti(IV) compound and a xylose derivative. Scite.ai. Available from: [Link]
-
Colella, M., Carlucci, C., & Luisi, R. (2020). TADDOL-CPOP-catalyzed asymmetric addition of diethylzinc to aromatic aldehydes. ResearchGate. Available from: [Link]
-
Smaardijk, A. A., & Wynberg, H. (1985). Stereoselective addition reaction of diethylzinc to aldehydes, catalyzed by cinchona alkaloids. The Journal of Organic Chemistry, 50(21), 4051-4053. Available from: [Link]
-
Zhang, H., Xue, F., Mak, T. C. W., & Chan, K. S. (1996). Enantioselectivity Increases with Reactivity: Electronically Controlled Asymmetric Addition of Diethylzinc to Aromatic Aldehydes Catalyzed by a Chiral Pyridylphenol. The Journal of Organic Chemistry, 61(23), 8002-8003. Available from: [Link]
-
Parada, J., Herrera, J., & Pedraza, A. (2009). Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by an Organometallic Ti(IV) Compound and a Xylose Derivative. Amanote Research. Available from: [Link]
-
Colella, M., Carlucci, C., & Luisi, R. (2020). Use of supported TADDOL in enantioselective addition of diethylzinc to benzaldehyde in flow. ResearchGate. Available from: [Link]
-
Seebach, D., Plattner, D. A., Beck, A. K., Wang, Y. M., Hunziker, D., & Petter, W. (1992). a,a,a~a'-Tetraaryl-l,3-dioxolane-4,5-dimethanols (TADDOL's). Helvetica Chimica Acta, 75(7), 2171-2209. Available from: [Link]
-
Unni, A. K., Takenaka, N., Yamamoto, H., & Rawal, V. H. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. ResearchGate. Available from: [Link]
-
Van Rheenen, V., Kelly, R. C., & Cha, D. Y. (1976). Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. Tetrahedron Letters, 17(23), 1973-1976. Available from: [Link]
-
Okuda, J., & Yelken, E. (2018). 1,2-Addition of Diethylzinc to a Bis(Imidazolyl)ketone Ligand. ResearchGate. Available from: [Link]
-
Wipf, P., & Ribe, S. (2000). Proposed transition state models a) standard anti/syn-cis/trans TS for diethylzinc additions with ligand 10 a b) additional anti-transition states based on conformation of spectating ethyl group in the case of ligand 10 b. ResearchGate. Available from: [Link]
-
Myers, A. G., & Kopecky, D. J. (1999). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Organic Letters, 1(13), 2113-2115. Available from: [Link]
-
Parada, J., Herrera, J., & Pedraza, A. (2009). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by an organometallic Ti(IV) compound and a xylose derivative. SciELO. Available from: [Link]
-
Al Majid, A. M., Islam, M. S., Al-Othman, Z. A., & Al-Shammari, A. (2013). Enantioselective Additions of Diethylzinc to Aldehydes Catalysed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone. ResearchGate. Available from: [Link]
-
Seebach, D., Beck, A. K., Imwinkelried, R., Roggo, S., & Wonnacott, A. (1994). Preparation and Structural Analysis of Several New ?,?,??,??-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOL's) and TADDOL analogs, their evaluation as titanium ligands in the enantioselective addition of methyltitanium and diethylzinc reagents to benzaldehyde, and refinement of the mechanistic hypothesis. ResearchGate. Available from: [Link]
-
de la Cruz, J. F., & de la Cruz, P. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules, 29(22), 5035. Available from: [Link]
-
Singh, R. P., & Kumar, S. (2020). Proline Derived Ligands for the Titanium-Catalyzed Enantioselective Synthesis of Propargyl Alcohols in Presence of Diethylzinc. ChemRxiv. Available from: [Link]
-
Unni, A. K., Takenaka, N., Yamamoto, H., & Rawal, V. H. (2004). Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 101(15), 5454-5459. Available from: [Link]
-
Ceylan, M., & Seçen, H. (2007). Synthesis and Isolation of 1-Cyclohex-1,2-dien-1-ylbenzene from 1-(2-Iodocyclohex-1-en-1-yl). Turkish Journal of Chemistry, 31(6), 645-654. Available from: [Link]
-
Seebach, D., Beck, A. K., Imwinkelried, R., Roggo, S., & Wonnacott, A. (1987). ChemInform Abstract: Large-Scale Preparation of α,α,α′,α′-Tetraaryl- 1,3-dioxolane-4,5-dimethanols (TADDOLs): Versatile Auxiliaries for EPC- Synthesis and Their Solid-State Structure. ResearchGate. Available from: [Link]
-
Szakonyi, Z., & Fülöp, F. (2018). Addition of diethylzinc to benzaldehyde, catalyzed by various types of diol, triols, and aminodiols at room temperature. ResearchGate. Available from: [Link]
-
Phipps, R. (2020). Using chiral cation renders metal-catalysed reactions enantioselective. University of Cambridge. Available from: [Link]
-
Ordóñez, M., & Cativiela, C. (2007). Addition of diethylzinc to benzaldehydes using ligand 1 as catalyst. ResearchGate. Available from: [Link]
-
Singh, R. K. (2022). Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. International Journal of Pharmaceutical Sciences and Research, 13(6), 2269-2278. Available from: [Link]
-
Brien, E., & Gil, S. (1989). Changes of enantioselectivity with the substrate ratio for the addition of diethylzinc to aldehydes using a catalyst coupled to a soluble polymer. Journal of the Chemical Society, Perkin Transactions 1, 679-684. Available from: [Link]
- Sharpless, K. B., & Amberg, W. (1995). Process for the preparation of optically active 2-arylcyclohexanols. Google Patents.
-
Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by additions. Retrieved from [Link]
- Astakhov, A. M., & Baranov, A. A. (1995). Method of 1,3-dioxolane synthesis. Google Patents.
-
Szakonyi, Z., & Fülöp, F. (2018). Addition of diethylzinc to aldehydes, catalyzed by 10 mol % 20 or 21. ResearchGate. Available from: [Link]
-
Melosso, M., Puzzarini, C., & Bosi, E. (2023). Gas-phase identification of (Z)-1,2-ethenediol, a key prebiotic intermediate in the formose reaction. Chemical Communications, 59(96), 14217-14220. Available from: [Link]
-
Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535. Available from: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling (1R,2R)-1-phenylcyclohexane-1,2-diol
[1]
Executive Safety Summary: Safety as a Variable in Yield
As researchers, we often view safety protocols as compliance hurdles.[1] However, when handling high-value chiral auxiliaries like (1R,2R)-1-phenylcyclohexane-1,2-diol , safety is directly linked to experimental reproducibility.[1]
This compound is a solid chiral building block.[1] The primary risks are particulate inhalation (dust) and cross-contamination .[1] A breach in PPE not only risks your health (irritation) but risks introducing biological contaminants (skin oils, keratin) that can degrade the enantiomeric excess (ee) of your reaction.[1]
This guide treats PPE not just as armor, but as a self-validating system to ensure both operator safety and chemical integrity.[1]
Hazard Identification & Risk Assessment
While specific SDS data can vary by supplier, this compound generally falls under the class of organic irritants. You must treat it with the standard precautions for bioactive organic intermediates.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Direct contact with solid or high-conc.[1] solution requires immediate washing.[1][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4] | Dust can be abrasive and chemically irritating to the cornea. |
| STOT-SE | H335 | May cause respiratory irritation.[1][3] | Critical: Fine powder can become airborne during weighing.[1] |
| Aquatic Toxicity | H411 | Toxic to aquatic life (Chronic).[1][5] | Zero-discharge policy: No sink disposal. |
Task-Based PPE Matrix
Standard "lab coat and gloves" is insufficient specificity.[1] PPE must adapt to the state of matter and the solvent system used.
The "Double-Barrier" Standard
For all manipulations involving >500 mg of material, we utilize a Double-Barrier approach.[1]
| Task | Respiratory Protection | Hand Protection (Primary/Secondary) | Eye/Face Protection | Body Protection |
| Weighing (Solid) | Fume Hood (Sash @ 18").[1] If open bench: N95/P100 respirator.[1] | Nitrile (4 mil) / None.[1] | Safety Glasses w/ Side Shields.[1][6] | Cotton Lab Coat + Tyvek Sleeves (optional).[1] |
| Solubilization (e.g., in DCM) | Fume Hood (Mandatory).[1] | Laminate/PVA (Outer) / Nitrile (Inner).[1] Note: DCM permeates nitrile in <5 mins.[1] | Chemical Splash Goggles.[1] | Lab Coat + Chemical Apron.[1][6] |
| Solubilization (e.g., in MeOH) | Fume Hood .[1] | Nitrile (Double gloved). Change outer glove every 30 mins.[1] | Safety Glasses. | Lab Coat.[1][6][7][8][9] |
| Spill Cleanup (Solid) | P100 Half-Mask or PAPR.[1] | Nitrile (Double gloved). | Goggles.[1][6][7][8][9] | Lab Coat + Shoe Covers.[1][6][7][9] |
Expert Insight: When dissolving this diol in Dichloromethane (DCM) or Chloroform, the solvent is the permeation threat, not the solute. Standard nitrile gloves offer zero protection against chlorinated solvents.[1] Use Silver Shield® or laminate gloves for these steps.[1]
Operational Protocols
Phase A: Weighing & Transfer (Solid State)
Goal: Prevent static-driven dust dispersion.[1]
-
Static Neutralization: This diol is a crystalline solid that can accumulate static charge.[1] Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.
-
Draft Control: Minimize fume hood turbulence. Place the balance in the center of the hood, at least 6 inches back from the sash.
-
The "Clean-Hand/Dirty-Hand" Technique:
-
Verification: Inspect the area around the balance with a UV light (if applicable for fluorescent impurities) or a high-intensity flashlight to check for micro-spills (dust).[1]
Phase B: Reaction Setup (Solution State)
Goal: Prevent splash and vapor exposure.
-
Glove Inspection: Before handling liquid solutions, perform a pneumatic test on your gloves (trap air, squeeze, listen for leaks).[1]
-
Solvent Trap: If using a vacuum manifold (Schlenk line) to dry the diol, ensure a cold trap (-78°C) is active to prevent solvent vapors from bypassing the pump and entering the lab atmosphere.[1]
-
Sash Management: Keep the hood sash between your face and the reaction vessel at all times.
Emergency Response & Disposal Logic
Biological Spill (Contamination of Operator)[1]
-
Skin: Wash with lukewarm water and soft soap for 15 minutes.[1] Do not use solvents (ethanol/acetone) to clean skin; this increases permeability and drives the chemical deeper into the dermis.
-
Eyes: Flush for 15 minutes. Hold eyelids open. Seek medical attention immediately if irritation persists.
Chemical Disposal (Cradle-to-Grave)
Disposal must be segregated to prevent reactive hazards.[1][10]
-
Stream A: Solid Waste. Contaminated weighing boats, paper towels, and pure solid diol.[1]
-
Container: Wide-mouth HDPE jar labeled "Hazardous Solid Waste (Organic)."[1]
-
-
Stream B: Mother Liquors (Non-Halogenated). Solutions in Ethanol, Methanol, Ethyl Acetate.[1]
-
Container: "Organic Solvents (Non-Halogenated)."
-
-
Stream C: Mother Liquors (Halogenated). Solutions in DCM, Chloroform.[1]
-
Container: "Organic Solvents (Halogenated)."
-
-
Stream D: Aqueous Waste. Aqueous extraction layers.[1]
-
Container: "Aqueous Waste (Trace Organics)."[1]
-
Visualizations
Workflow 1: PPE Decision Logic
This decision tree ensures you select the correct glove material based on the solvent system, a critical failure point in many labs.
Caption: Logic flow for selecting glove material. Note the critical divergence for chlorinated solvents.
Workflow 2: Spill Response Protocol
A systematic approach to cleaning up solid spills to prevent aerosolization.[1][8]
Caption: Spill response emphasizing the "Wet Wipe" method to prevent dust inhalation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11412875, (1S,2S)-1-Phenylcyclohexane-1,2-diol. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]
Sources
- 1. (S,S)-(+)-1-Phenylcyclohexane-cis-1,2-diol 99 34281-90-8 [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. ethz.ch [ethz.ch]
- 9. unifr.ch [unifr.ch]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
